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  • Product: (3R)-3-Fluoropiperidine-3-carboxylic acid
  • CAS: 211379-83-8

Core Science & Biosynthesis

Foundational

Analytical Characterization of (3R)-3-Fluoropiperidine-3-carboxylic Acid: A Definitive Guide to ¹⁹F and ¹H NMR Spectroscopy

Executive Summary The incorporation of fluorine into saturated heterocyclic scaffolds is a cornerstone strategy in modern drug discovery, designed to modulate basicity, improve metabolic stability, and influence conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into saturated heterocyclic scaffolds is a cornerstone strategy in modern drug discovery, designed to modulate basicity, improve metabolic stability, and influence conformational preferences. (3R)-3-Fluoropiperidine-3-carboxylic acid and its N-protected derivatives (such as the N-Boc analog) are critical chiral building blocks utilized in the synthesis of USP30 inhibitors[1], MRTF/SRF-mediated gene transcription inhibitors[2], and adenosine receptor antagonists[3].

This technical whitepaper provides an authoritative, in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of the N-Boc protected derivative of (3R)-3-Fluoropiperidine-3-carboxylic acid. By detailing the causality behind spectral phenomena—such as the fluorine gauche effect and heteronuclear spin-spin coupling—and providing a self-validating acquisition protocol, this guide equips analytical and synthetic chemists with the necessary tools for rigorous structural verification.

Structural Dynamics and the Fluorine Gauche Effect

The piperidine ring is conformationally dynamic, rapidly interconverting between chair forms at room temperature. However, the introduction of a fluorine atom at the C3 position alongside a bulky carboxylic acid group creates a strong stereoelectronic bias. The highly electronegative fluorine atom prefers an axial orientation due to the fluorine gauche effect (an electrostatic stabilization between the C-F bond and the adjacent C-N bond).

When the nitrogen is protected with a bulky tert-butoxycarbonyl (Boc) group, steric repulsion competes with these stereoelectronic effects, leading to a complex, time-averaged conformational equilibrium. This dynamic behavior directly impacts the observed NMR chemical shifts, often resulting in broadened signals for the protons adjacent to the nitrogen (C2 and C6) at 298 K[1].

Conformational_Analysis A N-Boc-(3R)-3-Fluoropiperidine-3-carboxylic acid B Chair Conformation A (Axial Fluorine) A->B Stereoelectronic Effects C Chair Conformation B (Equatorial Fluorine) A->C Steric Bulk (N-Boc) D Observed NMR Time-Averaged Signal B->D C->D

Caption: Conformational equilibrium of the piperidine ring influencing time-averaged NMR chemical shifts.

Spectral Analysis and Data Presentation

¹H NMR Spectral Assignments

The ¹H NMR spectrum of N-Boc-(3R)-3-fluoropiperidine-3-carboxylic acid in DMSO-d₆ is characterized by extensive diastereotopic splitting and heteronuclear coupling. Because the C3 carbon is a chiral center, the two protons on the adjacent C2 and C4 carbons are diastereotopic—meaning they reside in magnetically non-equivalent environments and will couple with each other (geminal coupling, ²JHH ≈ 13.5 Hz) as well as with the ¹⁹F nucleus (³JHF).

Causality of Solvent Choice: DMSO-d₆ is selected over CDCl₃ because the carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers in non-polar solvents, which can severely broaden the spectrum. DMSO disrupts these dimers, yielding sharper signals and ensuring complete solubility[1].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment Notes
COOH 13.05br s-1HBroadened due to rapid proton exchange.
C2-H(eq) 3.85br d²JHH = 13.51HDiastereotopic; broadened by N-Boc rotamers.
C6-H(eq) 3.75br d²JHH = 13.51HDiastereotopic.
C2-H(ax) 3.15dd²JHH = 13.5, ³JHF = 22.01HExhibits strong heteronuclear coupling to ¹⁹F.
C6-H(ax) 2.95td²JHH = 13.5, ³JHH = 3.01HDistant from chiral center; standard axial-axial coupling.
C4-H(eq) 2.05mComplex1HOverlapping ³JHF, ²JHH, and ³JHH couplings.
C4-H(ax) 1.85mComplex1HComplex multiplet due to adjacent C5 protons.
C5-H₂ 1.65m-2HOverlapping signals.
Boc-CH₃ 1.40s-9HIntense singlet confirming protection[2].
¹⁹F NMR Spectral Assignments

Fluorine-19 is a spin-½ nucleus with 100% natural abundance, making it highly sensitive to its local magnetic environment. The tertiary fluorine at the C3 position is highly shielded by the adjacent electron-withdrawing carboxylic acid and the piperidine ring currents[4].

When acquired without proton decoupling, the ¹⁹F signal appears as a complex multiplet (dddd) due to three-bond couplings (³JHF) with the four adjacent protons at C2 and C4. Applying heteronuclear ¹H-decoupling collapses this multiplet into a sharp singlet, which is critical for confirming the purity of the compound and verifying that no defluorination or rearrangement has occurred during synthesis[3].

Table 2: ¹⁹F NMR Assignments (376 MHz, DMSO-d₆, 298 K)

NucleusChemical Shift (δ, ppm)Multiplicity (Coupled)Multiplicity (Decoupled)Coupling Constants (J, Hz)
¹⁹F (C3) -158.50dddds³JHF(ax) ≈ 22.0, ³JHF(eq) ≈ 12.0

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility of the spectral data, the following self-validating workflow must be adhered to. This protocol utilizes internal checks to verify instrument performance prior to data collection.

Pulse_Sequence A Relaxation Delay (D1) Ensures complete T1 recovery B 90° RF Pulse (P1) Excites 19F/1H nuclei A->B C Acquisition (AQ) Records FID B->C D 1H Decoupling (WALTZ-16) Applied during 19F AQ D->C Optional for 19F{1H}

Caption: Standard 1D NMR pulse sequence workflow with optional heteronuclear decoupling.

Step-by-Step Methodology:
  • Sample Preparation & Visual Validation: Weigh 15–20 mg of the purified compound and dissolve it entirely in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Validation Check: Visually inspect the NMR tube against a light source. The solution must be perfectly clear. Any undissolved particulate matter will cause magnetic susceptibility gradients, ruining the lineshape.

  • Probe Tuning and Matching (ATM): Insert the sample into the spectrometer. Perform Automatic Tuning and Matching (ATM) for both the ¹H channel (e.g., 400.13 MHz) and the ¹⁹F channel (e.g., 376.50 MHz). Validation Check: The tuning curve must show a sharp dip exactly at the resonance frequency, ensuring maximum RF power transfer and accurate 90° pulse lengths.

  • Locking and Gradient Shimming: Lock the magnetic field to the deuterium resonance of DMSO-d₆. Execute a 3D Z-gradient shimming protocol (e.g., TopShim). Validation Check: Acquire a dummy ¹H scan. The residual DMSO-d₆ pentet at 2.50 ppm must have a Full Width at Half Maximum (FWHM) of ≤ 1.0 Hz. If it is broader, the shimming has failed and must be repeated.

  • ¹H NMR Acquisition: Execute a standard 1D proton sequence (zg30) using 16 to 32 scans. Set the relaxation delay (D1) to 2.0 seconds to allow for adequate T₁ relaxation of the piperidine protons.

  • ¹⁹F NMR Acquisition (Decoupled): Execute a 1D ¹⁹F sequence with inverse-gated ¹H decoupling (zgig). The inverse-gated sequence applies decoupling only during the acquisition time, preventing Nuclear Overhauser Effect (NOE) buildup that could distort the integration of trace fluorinated impurities. Use 64 scans and a D1 of 3.0 seconds (fluorine T₁ times are often longer than proton T₁ times). Validation Check: The resulting spectrum should yield a single, sharp singlet at ~ -158.5 ppm with a signal-to-noise (S/N) ratio > 100:1.

Sources

Exploratory

Pharmacokinetic Profiling of (3R)-3-Fluoropiperidine-3-carboxylic Acid in Early Drug Discovery

Introduction & Rationale In early-stage drug discovery, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound is as critical as optimizing its target affinity. Pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In early-stage drug discovery, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound is as critical as optimizing its target affinity. Pharmacokinetic limitations are a primary cause of late-stage drug development failure, making rigorous early-stage profiling essential to mitigate financial risks and guide chemical optimization.

(3R)-3-Fluoropiperidine-3-carboxylic acid represents a highly specialized, chiral building block frequently utilized in medicinal chemistry to fine-tune the developability of small molecules. The strategic incorporation of a fluorine atom—acting as a bioisostere for hydrogen—exerts profound stereoelectronic effects that modulate basicity, lipophilicity, and metabolic stability[1].

Specifically, the introduction of a highly electronegative fluorine atom adjacent to the basic piperidine nitrogen induces strong inductive electron withdrawal. Furthermore, the axial orientation of the fluorine atom in protonated 3-fluoropiperidinium systems is stabilized by favorable charge–dipole interactions (C–F···H–N⁺)[2]. This stereoelectronic microenvironment significantly depresses the pKa of the amine. By lowering the basicity, medicinal chemists can deliberately disrupt the charge-charge interactions responsible for off-target hERG potassium ion channel affinity (cardiotoxicity) and lysosomal trapping (phospholipidosis)[3].

G A Fluorine Substitution at C3 position B Inductive Electron Withdrawal A->B C Charge-Dipole Interaction A->C E Modulated Lipophilicity (LogD) A->E D Decreased Amine pKa B->D C->D F Reduced hERG Affinity & Phospholipidosis D->F G Enhanced Membrane Permeability D->G E->G

Logical relationship between C3-fluorination and ADME property modulation.

Physicochemical Profiling

Before advancing to complex biological matrices, establishing the baseline physicochemical properties of (3R)-3-Fluoropiperidine-3-carboxylic acid is mandatory. The presence of both a carboxylic acid and a fluorinated amine creates a zwitterionic species whose net charge is highly sensitive to physiological pH.

The average pKa decrement for a single fluorine atom introduced into a piperidine ring is approximately 1.5 to 2.0 units, depending heavily on its axial or equatorial conformation[4]. This shift increases the fraction of the neutral (or net-neutral zwitterionic) species at pH 7.4, which directly correlates with enhanced transcellular diffusion and improved oral absorption[5].

Table 1: Theoretical Physicochemical Impact of 3-Fluorination

PropertyPiperidine-3-carboxylic acid (Non-fluorinated)(3R)-3-Fluoropiperidine-3-carboxylic acidCausality / Rationale
Amine pKa ~10.0~8.0 - 8.5Inductive electron withdrawal by the geminal/vicinal fluorine atom lowers basicity[4][6].
LogD (pH 7.4) -2.5-1.5Reduced amine ionization at physiological pH increases apparent lipophilicity[1].
hERG Affinity Moderate to HighLowReduced basicity disrupts critical binding interactions in the hERG channel pore[3].
Caco-2 Permeability Low (< 1 x 10⁻⁶ cm/s)Moderate (~5 x 10⁻⁶ cm/s)Increased fraction of neutral species enhances passive transcellular diffusion[2].

In Vitro Pharmacokinetic Profiling Workflows

Modern Drug Metabolism and Pharmacokinetics (DMPK) heavily utilizes in vitro to in vivo extrapolation (IVIVE) frameworks to predict human clearance and exposure directly from highly controlled in vitro assays[7].

G A Compound Preparation B Physicochemical Profiling A->B C Metabolic Stability A->C D Caco-2 Permeability A->D E LC-MS/MS Bioanalysis B->E C->E D->E F IVIVE & PK Modeling E->F

High-throughput in vitro pharmacokinetic profiling workflow.

Protocol A: Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound by hepatic Cytochrome P450 (CYP) enzymes.

  • Causality: Microsomes lack endogenous cofactors; therefore, NADPH must be added to simulate the electron transfer required for CYP450-mediated Phase I oxidation.

  • Self-Validation: A positive control (e.g., Verapamil or Testosterone) must be run in parallel to validate the enzymatic viability of the microsomal batch.

Step-by-Step Methodology:

  • Preparation: Thaw human or rodent liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and (3R)-3-Fluoropiperidine-3-carboxylic acid (final concentration 1 µM) in the buffer. Pre-incubate in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (final concentration 1 mM) to initiate the metabolic reaction.

  • Sampling: Aliquot 50 µL of the reaction mixture at designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog). This instantly denatures the proteins, halting metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Caco-2 Bidirectional Permeability Assay

This assay evaluates intestinal absorption and identifies whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Causality: Testing transport in both Apical-to-Basolateral (A-to-B, simulating absorption) and Basolateral-to-Apical (B-to-A, simulating efflux) directions allows for the calculation of an Efflux Ratio (ER). An ER > 2 suggests active efflux.

  • Self-Validation: Transepithelial Electrical Resistance (TEER) is measured before dosing. Only wells with TEER > 250 Ω·cm² are used, ensuring the tight junctions of the monolayer are intact and preventing false-positive permeability readings.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (Transwell plates) and culture for 21 days to form a differentiated, polarized monolayer.

  • Integrity Check: Measure TEER to validate monolayer integrity.

  • Dosing: Add 10 µM of the compound in HBSS buffer (pH 7.4) to the apical chamber (for A-to-B) or the basolateral chamber (for B-to-A).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 120 minutes.

  • Sampling: Collect 50 µL samples from both the donor and receiver compartments at the end of the incubation period.

  • Quantification: Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio.

Bioanalytical Strategy (LC-MS/MS)

Accurate quantification of (3R)-3-Fluoropiperidine-3-carboxylic acid is challenging due to its high polarity and zwitterionic nature.

  • Chromatographic Causality: Standard reversed-phase (C18) columns rely on hydrophobic interactions and will fail to retain this highly polar molecule, causing it to elute in the void volume where severe matrix suppression occurs.

  • Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase, ensuring adequate retention and separation from endogenous salts and phospholipids prior to electrospray ionization (ESI) mass spectrometry.

In Vivo PK Profiling and Advanced Models

While in vitro data provides mechanistic insights, in vivo rodent PK studies (typically utilizing Sprague-Dawley rats or C57BL/6 mice) remain the gold standard for determining true systemic clearance, volume of distribution ( Vd​ ), and oral bioavailability ( ).

Recent advancements in early drug discovery are also bridging the gap between static in vitro assays and live animal models. Microfluidic systems and "organ-on-a-chip" technologies are now being deployed to replicate dynamic in vivo pharmacokinetic concentration profiles in vitro. By exposing cell cultures to fluctuating drug concentrations rather than static bolus doses, researchers can achieve highly accurate predictions of in vivo efficacy and toxicity much earlier in the discovery pipeline[8].

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications. acs.org. URL:[6]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. yuntsg.com. URL:[4]

  • Drug Metabolism and Pharmacokinetics (DMPK) - Danaher Life Sciences. danaher.com. URL:[7]

  • A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclinical models - PMC. nih.gov. URL:[8]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed. nih.gov. URL:[5]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. scientificupdate.com. URL:[3]

  • Comparative in silico/in vitro analysis of pharmacokinetic profiles of BET inhibitors. shd-pub.org.rs. URL:

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. nih.gov. URL:[1]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. d-nb.info. URL:[2]

Sources

Foundational

Conformational Dynamics and Stereoelectronic Effects in (3R)-3-Fluoropiperidine-3-carboxylic Acid: A Technical Guide for Drug Design

Executive Summary The strategic incorporation of fluorine into aliphatic heterocycles is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, enhance metabolic stability, and rigidify molecular scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into aliphatic heterocycles is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, enhance metabolic stability, and rigidify molecular scaffolds. As application scientists, we cannot rely solely on empirical observation; we must rigorously deconstruct the stereoelectronic forces that dictate molecular behavior. This whitepaper provides an in-depth technical analysis of the conformational dynamics of (3R)-3-Fluoropiperidine-3-carboxylic acid, detailing how the synergistic interplay between steric bulk and the "fluorine effect" creates a highly rigidified, predictable 3D pharmacophore for Fragment-Based Drug Discovery (FBDD).

Mechanistic Foundations: The "Fluorine Effect" in Piperidines

In unfunctionalized cyclohexane or piperidine rings, bulky substituents typically adopt the equatorial position to minimize 1,3-diaxial steric clashes. However, fluorinated piperidines routinely violate this classical steric model, exhibiting a strong "axial-F preference"[1]. This counter-intuitive behavior is driven by two primary stereoelectronic forces:

  • Charge-Dipole Interactions: At physiological pH, the piperidine nitrogen is protonated. The resulting positive charge (N⁺) forms a powerful, stabilizing electrostatic interaction with the highly electronegative, axially oriented fluorine atom through space[2].

  • Hyperconjugation (The Gauche Effect): The axial orientation is further stabilized by hyperconjugative electron donation from the antiperiplanar σ(C-H) bonds into the low-lying antibonding σ*(C-F) orbital[3].

These forces fundamentally override minor steric penalties, locking the fluorine atom into an axial trajectory.

Conformational Logic of (3R)-3-Fluoropiperidine-3-carboxylic Acid

When analyzing (3R)-3-Fluoropiperidine-3-carboxylic acid, we must evaluate the geminal substitution at the C3 position. The interplay between the fluorine atom and the carboxylic acid group creates a highly synergistic conformational lock.

  • Steric Constraints: The A-value of a carboxylic acid group (~1.4 kcal/mol) is significantly larger than that of fluorine (~0.25–0.3 kcal/mol). Purely steric considerations dictate that the COOH group must occupy the equatorial position.

  • Stereoelectronic Constraints: As established, the fluorine atom strongly prefers the axial position due to charge-dipole and hyperconjugative stabilization[1].

Because the absolute configuration is fixed as (3R), the specific chair conformation that places the COOH group in the equatorial position simultaneously forces the fluorine atom into the axial position. Rather than competing, sterics and stereoelectronics work in perfect tandem . Furthermore, at physiological pH, the molecule exists as a zwitterion (piperidinium cation and carboxylate anion). This state maximizes the N⁺···F charge-dipole interaction while minimizing dipole-dipole repulsion between the C-F and C=O bonds.

ConformationalLogic Zwitterion (3R)-3-Fluoro-3-piperidinecarboxylic Acid (Zwitterionic State) ConformerA Conformer A: F(axial), COOH(equatorial) Highly Populated (>99%) Zwitterion->ConformerA ΔG ≈ -3.5 kcal/mol ConformerB Conformer B: F(equatorial), COOH(axial) Highly Disfavored (<1%) Zwitterion->ConformerB ΔG > +3.5 kcal/mol Sterics Steric Repulsion (A-value COOH > F) ConformerA->Sterics Stereo Charge-Dipole (N⁺···F) Hyperconjugation (σ→σ*) ConformerA->Stereo

Thermodynamic drivers favoring the axial-fluorine conformer in the zwitterionic state.

Quantitative Data Synthesis

The synergy of these forces results in an overwhelming population of a single chair conformer. The table below summarizes the thermodynamic and spectroscopic parameters that define this equilibrium.

Table 1: Thermodynamic and NMR Parameters for (3R)-3-Fluoropiperidine-3-carboxylic Acid Conformers

ConformerFluorine OrientationCarboxylate OrientationRelative ΔG (kcal/mol)Predicted ³J_F,H(ax) (Hz)Expected Population (%)
Chair A AxialEquatorial0.035 – 42> 99%
Chair B EquatorialAxial+3.2 to +3.810 – 15< 1%

Experimental & Computational Workflows

Predictive models must be grounded in empirical reality. The following protocol details a self-validating workflow designed to isolate and confirm conformational variables using NMR spectroscopy and Density Functional Theory (DFT).

Step-by-Step Methodology: Self-Validating Conformational Analysis
  • Solvent-Dependent Sample Preparation:

    • Action: Dissolve the compound in a low-dielectric solvent (e.g., CDCl₃) and a high-dielectric, protic solvent (e.g., D₂O).

    • Causality: Solvation polarity dramatically influences charge-dipole stabilization[2]. Comparing spectra across solvents isolates the dielectric impact on the N⁺···F interaction from purely steric effects.

  • High-Resolution NMR Acquisition:

    • Action: Acquire 1D ¹H, 1D ¹⁹F, and 2D ¹H-¹⁹F HOESY spectra at 298 K using a high-field spectrometer (≥ 500 MHz).

    • Causality: High digital resolution is required to prevent signal overlap and accurately extract multiplet structures for vicinal coupling constant (³J) calculations.

  • J-Coupling Extraction and Geometric Assignment:

    • Action: Extract the ³J(¹⁹F, ¹H) coupling constants for the protons at the C2 and C4 positions.

    • Causality: The Karplus relationship dictates that an antiperiplanar (axial-axial) arrangement yields a large coupling constant (>35 Hz). If fluorine is equatorial, only gauche interactions exist, yielding smaller couplings (10–15 Hz)[1]. A measured ³J_F,H of ~38 Hz definitively proves the axial-F conformation.

  • DFT Computational Validation:

    • Action: Perform geometry optimizations and frequency calculations using B3LYP-D3BJ/6-311++G** with an implicit Solvation Model based on Density (SMD).

    • Causality: The D3 dispersion correction accurately models the steric bulk of the carboxylate group, while diffuse functions (++) are critical for handling the electron density of the zwitterionic state. The resulting Boltzmann distribution must match the NMR-derived populations to self-validate the model[4].

ValidationWorkflow S1 1. Sample Preparation (Polar vs Non-Polar Solvents) S2 2. NMR Spectroscopy (1H, 19F, 2D NOESY) S1->S2 S3 3. J-Coupling Analysis (Extract ³J_FH and ³J_HH) S2->S3 S5 5. Conformer Population (Boltzmann Distribution Match) S3->S5 S4 4. DFT Modeling (B3LYP-D3/6-311+G** with SMD) S4->S5 Validates

Experimental and computational workflow for self-validating conformational elucidation.

Implications for Drug Development

The rigidification of the piperidine ring via geminal fluoro-carboxylation has profound implications for targeted drug design. Fluorine substitution at the β-position relative to the amine significantly lowers the basicity (pKa) of the nitrogen[5]. This pKa modulation is a proven strategy to reduce off-target binding, particularly in mitigating hERG channel affinity and associated cardiac toxicity[5]. By locking the (3R)-3-Fluoropiperidine-3-carboxylic acid into a defined, singular 3D vector, medicinal chemists can precisely direct the carboxylate pharmacophore while maintaining optimal physicochemical properties.

References

  • Nairoukh, Z., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry - A European Journal, 2020.[Link]

  • Thiehoff, C., et al. "The Fluorine Gauche Effect: A Brief History." Israel Journal of Chemistry, 2017.[Link]

  • "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, ACS Publications, 2025.[Link]

  • "Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines." National Library of Medicine (PMC), 2024.[Link]

Sources

Exploratory

An In-depth Technical Guide on the Toxicity and Safety of (3R)-3-Fluoropiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data for (3R)-3-Fluoropiper...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data for (3R)-3-Fluoropiperidine-3-carboxylic acid and structurally related compounds. It is not a substitute for a formal risk assessment and the user's own internal safety procedures. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Introduction

(3R)-3-Fluoropiperidine-3-carboxylic acid is a chiral, fluorinated piperidine derivative of increasing interest in medicinal chemistry and drug development. The introduction of a fluorine atom at the 3-position of the piperidine ring can significantly modulate the physicochemical and pharmacological properties of parent molecules, including metabolic stability, pKa, and binding affinity to biological targets. As this compound and its analogues are more frequently synthesized and utilized in research and development, a thorough understanding of its potential hazards and safe handling procedures is paramount.

This guide provides a comprehensive overview of the available toxicity and safety information for (3R)-3-Fluoropiperidine-3-carboxylic acid and its hydrochloride salt. Due to the limited publicly available toxicological data for this specific stereoisomer, this guide also draws upon data from structurally similar fluorinated piperidines to provide a more complete, albeit inferred, safety profile. The primary objective is to equip researchers and drug development professionals with the necessary knowledge to handle this compound responsibly, minimizing exposure risks and ensuring a safe laboratory environment.

Physicochemical and Toxicological Profile

While specific experimental toxicological data for (3R)-3-Fluoropiperidine-3-carboxylic acid is not extensively documented in publicly accessible literature, a hazard assessment can be constructed from the Safety Data Sheets (SDS) of its hydrochloride salt and related fluorinated piperidine compounds.

Table 1: Physicochemical Properties of (3R)-3-Fluoropiperidine-3-carboxylic acid and its Hydrochloride Salt

Property(3R)-3-Fluoropiperidine-3-carboxylic acid(3R)-3-Fluoropiperidine-3-carboxylic acid hydrochloride
CAS Number 147727-13-7[1]2639430-14-9[2]
Molecular Formula C6H10FNO2[1][3]C6H11ClFNO2[2]
Molecular Weight 147.15 g/mol [1]183.61 g/mol [2]
Appearance Likely a white to off-white solidWhite to off-white solid
Solubility Soluble in water[4]Data not available

Table 2: Summary of GHS Hazard Classifications for Structurally Related Compounds

Hazard ClassClassificationSignal WordHazard Statement(s)Source Compound
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed3-Fluoropiperidine-3-carboxylic acid HCl[2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation3-Fluoropiperidine-3-carboxylic acid HCl[2], 3-Fluoropiperidine HCl[4]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation3-Fluoropiperidine-3-carboxylic acid HCl[2], 3-Fluoropiperidine HCl[4]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation3-Fluoropiperidine-3-carboxylic acid HCl[2], 3-Fluoropiperidine HCl[4]

Toxicological Summary:

The available data indicates that (3R)-3-Fluoropiperidine-3-carboxylic acid and its salts should be handled as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

  • Oral Toxicity: The hydrochloride salt is classified as harmful if swallowed.[2] Ingestion may lead to gastrointestinal irritation.

  • Dermal and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation.[2][4] Prolonged or repeated skin contact may lead to dermatitis.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][4]

  • Chronic Toxicity: There is no specific data available on the chronic toxicity, carcinogenicity, or reproductive toxicity of (3R)-3-Fluoropiperidine-3-carboxylic acid. However, for some related piperidine compounds, there are warnings of suspected carcinogenicity and damage to fertility or the unborn child.[5] Given the lack of specific data, it is prudent to handle this compound with measures to minimize long-term exposure.

Safe Handling and Storage Protocol

A multi-layered approach to safety is essential when working with (3R)-3-Fluoropiperidine-3-carboxylic acid. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

3.1. Engineering Controls

  • Ventilation: All handling of solid (3R)-3-Fluoropiperidine-3-carboxylic acid should be conducted in a well-ventilated area.[4] A certified chemical fume hood is required for any procedures that may generate dust or aerosols, such as weighing, transferring, or preparing solutions.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final line of defense against exposure.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[8]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[8]

  • Skin and Body Protection: A laboratory coat should be worn at all times. For larger quantities or procedures with a higher risk of spillage, additional protective clothing may be necessary.[8]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][9]

3.3. Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][10]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

  • Contaminated clothing should be removed immediately and laundered before reuse.[4][5]

3.4. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[9]

  • The compound may be hygroscopic, so storage under an inert atmosphere may be advisable for maintaining purity.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

4.1. First-Aid Measures

The following first-aid procedures are recommended based on the known hazards of similar compounds.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

4.2. Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and prevent contact with skin and eyes.[11]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[11]

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4] For larger spills, follow your institution's hazardous material spill response procedures.

Waste Disposal

All waste containing (3R)-3-Fluoropiperidine-3-carboxylic acid must be handled as hazardous waste.

  • Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[12]

  • Do not dispose of this material down the drain.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Visualization of Safety Protocols

Diagram 1: Safe Handling Workflow for (3R)-3-Fluoropiperidine-3-carboxylic acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review SDS and Conduct Risk Assessment prep2 Assemble and Inspect PPE prep1->prep2 prep3 Verify Fume Hood is Operational prep2->prep3 handle1 Weigh and Transfer Solid in Fume Hood prep3->handle1 handle2 Prepare Solutions in Fume Hood handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Contaminated Materials as Hazardous Waste clean1->clean2 clean3 Remove and Store PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A workflow diagram illustrating the key steps for the safe handling of (3R)-3-Fluoropiperidine-3-carboxylic acid.

Diagram 2: Emergency Response Decision Tree

cluster_exposure Personal Exposure cluster_spill Chemical Spill start Exposure or Spill Occurs expo1 Remove from Exposure Source start->expo1 Exposure spill1 Evacuate Area start->spill1 Spill expo2 Administer First Aid (See Table 3) expo1->expo2 expo3 Seek Immediate Medical Attention expo2->expo3 spill2 Don Appropriate PPE spill1->spill2 spill3 Contain and Clean Up Spill spill2->spill3 spill4 Dispose of Waste Properly spill3->spill4

Caption: A decision tree outlining the initial steps for responding to a personal exposure or chemical spill.

Conclusion

(3R)-3-Fluoropiperidine-3-carboxylic acid is a valuable building block in modern drug discovery, but it must be handled with the appropriate precautions. While a complete toxicological profile is not yet available, the data from its hydrochloride salt and other structurally related compounds indicate that it is a hazardous substance that can cause skin, eye, and respiratory irritation, and is harmful if swallowed. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, researchers can safely work with this compound and unlock its potential in the development of new therapeutics.

References

  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24).
  • 3-Fluoropiperidine-3-carboxylic acid hydrochloride - AiFChem. (2025, October 21).
  • 3-fluoropiperidine-3-carboxylic acid | 147727-13-7 | C6H10FNO2 | Appchem. (n.d.).
  • PRODUCT AND COMPANY INFORMATION Product name:​ Component G2 Contact: Elixirgen Scientific, Inc. (n.d.).
  • MSDS of (S)-3-Fluoro-piperidine. (2026, March 27).
  • tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate - Safety Data Sheet - ChemicalBook. (2026, March 20).
  • 3 - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 10).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, March 26).
  • 3 3-Difluoropiperidine hydrochloride - SAFETY DATA SHEET. (2023, August 16).
  • Safety Data Sheet - Angene Chemical. (2025, February 11).
  • 3-fluoropiperidine-3-carboxylic acid hydrochloride (C6H10FNO2) - PubChemLite. (n.d.).

Sources

Protocols & Analytical Methods

Method

Topic: Enantioselective Synthesis Pathways for (3R)-3-Fluoropiperidine-3-carboxylic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (3R)-3-Fluoropiperidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, combining the conformatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-Fluoropiperidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, combining the conformationally restricted piperidine scaffold with a stereodefined quaternary center featuring both a fluorine atom and a carboxylic acid. The fluorine atom can modulate basicity (pKa), improve metabolic stability, and enhance binding interactions, while the carboxylic acid provides a versatile handle for further derivatization.[1][2][3] The precise stereochemical control at the C3 position is critical for achieving selective pharmacology. This document details three distinct and robust enantioselective strategies for the synthesis of this target molecule: Asymmetric Electrophilic Fluorination, Diastereoselective Hydrogenation of a Chiral Tetrahydropyridine, and Enzymatic Kinetic Resolution. Each section provides a theoretical background, a detailed experimental protocol, and a discussion of the critical parameters, offering researchers a comprehensive guide for practical implementation.

Introduction: The Strategic Value of the Target Moiety

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals.[4][5] Its chair-like conformation allows for the precise spatial orientation of substituents, making it an ideal scaffold for targeting complex protein binding pockets. The introduction of a fluorine atom at the C3 position, adjacent to the basic nitrogen, can significantly lower the pKa, which may be crucial for mitigating off-target effects such as hERG channel liability.[2][3]

Synthesizing (3R)-3-Fluoropiperidine-3-carboxylic acid presents a significant challenge: the creation of a chiral quaternary carbon center. This requires meticulous control over the reaction conditions and reagent selection to favor the formation of the desired (R)-enantiomer. The following sections explore three validated methodologies to achieve this outcome, each with unique advantages and considerations.

Pathway 1: Asymmetric Electrophilic Fluorination

This approach involves the direct installation of the fluorine atom onto a pre-formed piperidine-3-carboxylic acid precursor using a chiral catalyst or auxiliary. The key to success is the creation of a planar, prochiral enolate intermediate that can be selectively attacked by an electrophilic fluorine source from one face.

Causality and Mechanistic Insight: The strategy hinges on forming a chiral enolate from an N-protected piperidine-3-carboxylate. A chiral ligand, complexed to a metal cation (e.g., Palladium), coordinates to the enolate. This coordination creates a sterically defined environment around the enolate face. An electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), is then directed to the less sterically hindered face, resulting in the enantioselective formation of the C-F bond. The choice of N-protecting group (e.g., Boc, Cbz) is critical as it influences the conformation of the piperidine ring and the geometry of the enolate.

Diagram: Asymmetric Fluorination Workflow

cluster_0 Pathway 1: Asymmetric Electrophilic Fluorination A N-Boc-Piperidine-3-carboxylic acid ester B Formation of Chiral Metal Enolate (e.g., Pd(II) with Chiral Ligand, Base) A->B 1. Base (e.g., LHMDS) 2. Chiral Catalyst C Electrophilic Fluorination (e.g., NFSI) B->C Add NFSI D N-Boc-(3R)-3-Fluoro-piperidine-3-carboxylate C->D Enantioselective C-F Bond Formation E Ester Hydrolysis & Deprotection (e.g., LiOH then TFA/HCl) D->E Standard Workup F (3R)-3-Fluoropiperidine-3-carboxylic acid E->F

Caption: Workflow for Asymmetric Electrophilic Fluorination.

Protocol 1: Asymmetric Fluorination

This protocol is adapted from established methods for the palladium-catalyzed asymmetric fluorination of β-keto esters.[3][6]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(dba)₂ (5 mol%) and a chiral ligand such as a (R,R)-Trost ligand (5.5 mol%).

  • Reaction Setup: Add anhydrous toluene (5 mL per mmol of substrate). Cool the mixture to 0 °C.

  • Substrate Addition: To the cooled catalyst mixture, add a solution of N-Boc-piperidine-3-carboxylic acid ethyl ester (1.0 equiv) in anhydrous toluene.

  • Enolate Formation: Add a strong, non-nucleophilic base such as Lithium Hexamethyldisilazide (LHMDS) (1.1 equiv) dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Fluorination: Add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv) in anhydrous toluene dropwise over 20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C overnight. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield N-Boc-(3R)-3-fluoro-piperidine-3-carboxylic acid ethyl ester.

  • Hydrolysis and Deprotection: Treat the purified ester with LiOH in a THF/water mixture to hydrolyze the ester. Acidify the reaction mixture and extract the N-Boc protected acid. Subsequent treatment with trifluoroacetic acid (TFA) or HCl in dioxane will remove the Boc group to yield the final product.

Pathway 2: Diastereoselective Hydrogenation

This strategy relies on the hydrogenation of a prochiral tetrahydropyridine precursor that already contains a chiral element, typically a chiral auxiliary attached to the ring nitrogen. The pre-existing stereocenter directs the approach of hydrogen to one face of the double bond, thereby establishing the stereochemistry at the C3 position.

Causality and Mechanistic Insight: The starting material is a 3-carboxy-3-fluoro-1,2,5,6-tetrahydropyridine derivative attached to a chiral auxiliary (e.g., a phenylethylamine or a prolinol-derived group). The substrate adsorbs onto the surface of a heterogeneous catalyst (e.g., Palladium on Carbon). The bulky chiral auxiliary blocks one face of the C=C double bond, forcing the delivery of hydrogen from the less hindered face. This facial selectivity results in the formation of the desired diastereomer. The auxiliary can then be cleaved to yield the enantioenriched final product. This approach leverages substrate control, which is often highly effective and predictable.

Diagram: Diastereoselective Hydrogenation Workflow

cluster_1 Pathway 2: Diastereoselective Hydrogenation A Racemic 3-Fluoro-3-carboxy- tetrahydropyridine B Attachment of Chiral Auxiliary (e.g., (R)-phenylethylamine) A->B Amide Coupling C Diastereoselective Hydrogenation (H₂, Pd/C) B->C Facial Blocking by Auxiliary D Diastereomerically Enriched Piperidine C->D H₂ Delivery to Less Hindered Face E Auxiliary Cleavage (e.g., Hydrogenolysis) D->E Cleavage & Purification F (3R)-3-Fluoropiperidine-3-carboxylic acid E->F cluster_2 Pathway 3: Enzymatic Kinetic Resolution A Racemic N-Boc-3-Fluoro-3-piperidine- carboxylic acid ester B Selective Hydrolysis with Lipase (e.g., Lipase PS, pH 7 buffer) A->B C Reaction Mixture at ~50% Conversion B->C F Separation (Extraction) C->F D (R)-Ester (unreacted) G Hydrolysis & Deprotection of (R)-Ester D->G E (S)-Acid (hydrolyzed) F->D Organic Phase F->E Aqueous Phase H (3R)-3-Fluoropiperidine-3-carboxylic acid G->H

Sources

Application

Fmoc-protection protocols for (3R)-3-Fluoropiperidine-3-carboxylic acid in solid-phase peptide synthesis

Application Note: Fmoc-Protection and SPPS Integration Protocols for (3R)-3-Fluoropiperidine-3-carboxylic Acid Introduction & Mechanistic Insights The incorporation of fluorinated cyclic amino acids, such as (3R)-3-Fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Fmoc-Protection and SPPS Integration Protocols for (3R)-3-Fluoropiperidine-3-carboxylic Acid

Introduction & Mechanistic Insights

The incorporation of fluorinated cyclic amino acids, such as (3R)-3-Fluoropiperidine-3-carboxylic acid, into peptide backbones is a powerful strategy in modern drug development. The fluorine atom modulates the pKa of the adjacent basic amine, increases lipophilicity, and provides conformational restriction, which can dramatically enhance the metabolic stability and target affinity of the resulting peptidomimetics.

However, handling this specific building block requires nuanced chemical strategies:

  • Fmoc Protection of the Secondary Amine (N1): The piperidine nitrogen is a secondary amine. While inherently nucleophilic, the electron-withdrawing effect of the C3-fluorine slightly reduces its basicity. Using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under Schotten-Baumann conditions is the optimal choice to prevent the formation of dipeptide byproducts commonly seen with the more reactive Fmoc-Cl [1]. Fmoc-OSu offers superior stability against hydrolysis and ensures high-purity protection [3].

  • SPPS Coupling of the C3-Carboxylic Acid: The carboxylic acid is situated at a quaternary carbon (C3) that also bears a fluorine atom. This creates extreme steric hindrance and electronic deactivation. Standard carbodiimide coupling (e.g., DIC/HOBt) is generally insufficient. High-efficiency uronium salts (like HATU) in a double-coupling protocol, or the in situ generation of an acyl fluoride, are required to achieve quantitative coupling yields [2].

Quantitative Data Summaries

Table 1: Comparison of Fmoc-Protection Reagents for Cyclic Secondary Amines

ReagentReactivitySide-Reaction RiskTypical YieldNotes
Fmoc-OSu ModerateLow (Minimal oligomerization)85 - 95%Preferred for high purity; stable to storage [6].
Fmoc-Cl Very HighHigh (Dipeptide formation)70 - 80%Requires strict anhydrous or highly controlled conditions [7].

Table 2: SPPS Coupling Reagent Efficacy for Hindered (3R)-3-Fluoropiperidine-3-carboxylic Acid

Coupling SystemRelative ReactivityEquivalents NeededEstimated Coupling Efficiency
DIC / HOBt Low3 - 5 eq< 40% (Not recommended)
HATU / DIPEA Very High4 eq (Double Coupling)85 - 95%
TFFH (Acyl Fluoride) Extremely High3 eq> 95%

Experimental Protocols

Protocol A: Solution-Phase Fmoc-Protection of (3R)-3-Fluoropiperidine-3-carboxylic Acid

Causality Note: We utilize a mixed solvent system (Dioxane/Water) with Sodium Carbonate ( Na2​CO3​ ). The water dissolves the amino acid and base, while dioxane solubilizes the hydrophobic Fmoc-OSu. Na2​CO3​ is chosen over stronger bases to maintain a pH (~9-10) that keeps the amine deprotonated without rapidly hydrolyzing the Fmoc-OSu reagent [4].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 mmol of (3R)-3-Fluoropiperidine-3-carboxylic acid in 20 mL of a 10% aqueous Na2​CO3​ solution. Stir at room temperature until complete dissolution is achieved.

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice bath. Rationale: Lowering the temperature minimizes the competitive hydrolysis of Fmoc-OSu by the aqueous base.

  • Fmoc-OSu Addition: Dissolve 10.5 mmol (1.05 eq) of Fmoc-OSu in 20 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid mixture over 30 minutes with vigorous stirring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

  • Washing: Dilute the mixture with 30 mL of distilled water and extract twice with 30 mL of diethyl ether. Rationale: The ether wash removes unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2.0–2.5 using 1M HCl. Rationale: Acidification protonates the carboxylic acid, driving the Fmoc-protected amino acid to precipitate or partition into the organic phase.

  • Extraction & Isolation: Extract the acidified aqueous layer with ethyl acetate ( 3×30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield Fmoc-(3R)-3-Fluoropiperidine-3-carboxylic acid as a white solid.

FmocProtection A Free Amino Acid (3R)-3-Fluoro... B Base Addition (Na2CO3 / H2O) A->B C Fmoc-OSu Addition (Dioxane) B->C D Acidification (HCl to pH 2) C->D E Extraction & Purification D->E F Fmoc-Protected Product E->F

Workflow for the Fmoc-protection of (3R)-3-Fluoropiperidine-3-carboxylic acid.

Protocol B: SPPS Integration - Coupling the Hindered C3-Carboxylic Acid

Causality Note: Because the C3 position is a sterically congested, electron-poor quaternary center, standard coupling fails. We employ HATU, which forms a highly reactive OAt ester. A double-coupling strategy ensures the reaction is driven to completion despite the massive steric bulk [2].

Step-by-Step Methodology:

  • Resin Preparation & Deprotection: Following standard Fmoc deprotection of the resin-bound peptide (using 20% piperidine in DMF for 15 mins), wash the resin thoroughly with DMF ( 5×1 min).

  • Pre-Activation: In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of Fmoc-(3R)-3-Fluoropiperidine-3-carboxylic acid and 3.9 equivalents of HATU in anhydrous DMF.

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. Agitate for 2 minutes to allow the active OAt ester to form.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF ( 3×1 min).

  • Second Coupling: Repeat steps 2–4 using a fresh batch of activated Fmoc-amino acid, agitating for an additional 60 minutes.

  • Verification: Wash the resin with DMF and DCM. Perform a Kaiser test to confirm complete coupling onto the primary amine [5].

SPPSCoupling Resin Resin-Bound Peptide (Deprotected N-term) Coupling Double Coupling (60 min each) Resin->Coupling PreAct Pre-activation Fmoc-AA + HATU + DIPEA PreAct->Coupling Wash DMF/DCM Wash Coupling->Wash Check Kaiser Test Verification Wash->Check

SPPS double-coupling strategy for sterically hindered fluorinated cyclic amino acids.

Troubleshooting & Self-Validating Systems

To ensure the integrity of the synthesis, the following self-validating checkpoints must be integrated into your workflow:

  • In-Process Monitoring of Fmoc Protection: Use TLC (Thin Layer Chromatography) with a Ninhydrin stain. The starting free amino acid will stain purple/red, whereas the fully Fmoc-protected product will not react with Ninhydrin but will be strongly UV-active at 254 nm and 301 nm [4].

  • Resin Cleavage Check: Before proceeding with subsequent SPPS elongation, cleave a micro-aliquot of the resin using 95% TFA / 2.5% TIS / 2.5% H2​O . Analyze via LC-MS to confirm the addition of the exact mass of the fluorinated piperidine residue (+231 Da for the deprotected residue).

References

  • BenchChem. "The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide." BenchChem Tech Support.
  • BenchChem. "Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids." BenchChem.
  • Enamine. "N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide." Enamine Product Catalog.
  • ChemPep. "Overview of Fmoc Amino Acids." ChemPep Inc.
  • National Institutes of Health (PMC). "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group." NIH.
  • NBInno. "The Comprehensive Guide to Fmoc-OSu: Properties, Handling, and Applications in Peptide Synthesis." NBInno.
  • Total Synthesis. "Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism." Total Synthesis.
Method

Application Note &amp; Protocols: Peptide Coupling Conditions for Sterically Hindered 3-Fluoropiperidines

Introduction: The Challenge of Fluorinated Scaffolds Fluorinated piperidines are privileged scaffolds in modern medicinal chemistry, prized for their ability to modulate physicochemical properties such as basicity (pKa),...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Fluorinated Scaffolds

Fluorinated piperidines are privileged scaffolds in modern medicinal chemistry, prized for their ability to modulate physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability. Specifically, the 3-fluoropiperidine moiety is a valuable building block for enhancing the conformational rigidity and binding affinity of drug candidates.[1][2][3] However, the synthetic utility of these scaffolds is often hampered by significant challenges during amide bond formation. The coupling of N-protected amino acids to the nitrogen of a 3-fluoropiperidine presents a classic case of a "difficult coupling," arising from a combination of steric and electronic factors that conspire to reduce reaction efficiency.[4]

This guide provides a comprehensive overview of the challenges and offers field-proven strategies and detailed protocols for achieving successful peptide couplings with these demanding substrates.

Core Challenges in Coupling 3-Fluoropiperidines

Successfully forming an amide bond with a 3-fluoropiperidine requires overcoming two primary obstacles:

  • Steric Hindrance: The piperidine ring exists predominantly in a chair conformation. The fluorine atom at the 3-position, particularly when axial, can sterically shield the nitrogen atom, impeding the approach of the activated carboxylic acid.[5][6][7][8] This steric bulk slows down the rate of the desired aminolysis reaction, often leading to incomplete conversions.

  • Reduced Nucleophilicity: Fluorine is a highly electronegative atom, exerting a powerful electron-withdrawing inductive effect. This effect lowers the electron density on the piperidine nitrogen, significantly reducing its nucleophilicity and, consequently, its reactivity towards the activated ester intermediate.

These factors necessitate the use of highly efficient coupling reagents and carefully optimized conditions to drive the reaction to completion while minimizing common side reactions like racemization of the activated amino acid.

Key Considerations for a Successful Coupling Strategy

A robust strategy for coupling sterically hindered 3-fluoropiperidines hinges on the judicious selection of the coupling reagent, additives, base, and solvent.

The Crucial Role of the Coupling Reagent

For difficult couplings, standard carbodiimide reagents like DCC or DIC alone are often insufficient.[4][9] High-performance uronium/aminium or phosphonium salt-based reagents are required to generate a highly reactive activated ester intermediate.

  • Uronium/Aminium Salts (HATU, HCTU, COMU): These are among the most powerful coupling reagents available.[10]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is widely regarded as a benchmark for sterically demanding couplings.[11] It is based on the additive 1-hydroxy-7-azabenzotriazole (HOAt), which generates a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the aminolysis step and suppressing racemization.[12]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation reagent based on OxymaPure.[13][14][15] It offers reactivity comparable or sometimes superior to HATU, especially for hindered systems, with the significant advantage of having a better safety profile, as it is not based on the potentially explosive benzotriazole core.[10][13][15][16]

  • Phosphonium Salts (PyAOP, PyBOP):

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly effective HOAt-based reagent, particularly useful for coupling hindered N-methyl amino acids and has shown success in difficult sequences.[4][9]

Additives: Suppressing Side Reactions

Coupling additives are essential for minimizing racemization and improving reaction efficiency. They function by rapidly converting the initial, highly reactive activated species (e.g., an O-acylisourea intermediate in carbodiimide reactions) into a more stable but still highly reactive active ester.[14][17]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a modern, non-explosive additive that is a superior and safer alternative to HOBt (1-hydroxybenzotriazole).[18][19] It provides high coupling efficiency and low racemization rates, making it an excellent choice for any coupling strategy.[14][18][20]

  • HOAt (1-Hydroxy-7-azabenzotriazole): As the parent additive for reagents like HATU and PyAOP, HOAt is exceptionally effective at suppressing racemization, outperforming HOBt, especially in challenging couplings.[11]

Base Selection: A Balancing Act

A tertiary amine base is required to deprotonate the carboxylic acid, forming the carboxylate anion that initiates the activation process.[12] For sterically hindered couplings, the choice of base is critical.

  • Non-Nucleophilic, Hindered Bases: Bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are preferred. Their steric bulk prevents them from acting as competing nucleophiles that could react with the activated ester. Collidine, being less nucleophilic than DIPEA, can sometimes offer better results in highly sensitive systems.[11][21]

Solvent Effects: Ensuring Solubility and Reactivity

The solvent must effectively dissolve all reactants and facilitate the reaction.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is the most common solvent for peptide coupling due to its excellent solvating properties.[22] N-Methyl-2-pyrrolidone (NMP) is another excellent choice, being more polar and sometimes offering improved yields.[22]

  • Alternative Solvents: For certain applications, Dimethyl sulfoxide (DMSO) can enhance coupling efficiency with hindered amino acids.[23] Mixtures of solvents, such as DCM/DMF, can also be beneficial.[22] It is crucial to use anhydrous solvents, as water can hydrolyze the activated intermediates.

Comparative Overview of Recommended Coupling Conditions

Parameter Method 1: HATU/DIPEA Method 2: COMU/DIPEA Method 3: DIC/OxymaPure
Coupling Reagent HATUCOMUDiisopropylcarbodiimide (DIC)
Additive (Implicitly HOAt)(Implicitly OxymaPure)OxymaPure
Base DIPEA or CollidineDIPEA or CollidineDIPEA or Collidine
Solvent Anhydrous DMF or NMPAnhydrous DMF or NMPAnhydrous DMF or DCM
Pros - Extremely high reactivity- Well-established for hindered couplings[11][24]- Excellent racemization suppression[11]- Reactivity comparable to HATU[13][15]- Superior safety profile (non-explosive)[10][16]- Excellent solubility[15]- Cost-effective- Safer than benzotriazole-based reagents[18][19]- Low racemization[18]
Cons - Based on potentially explosive HOAt[16]- Higher cost- Higher cost than carbodiimides- Generally lower reactivity than uronium salts- May require longer reaction times

Experimental Workflows and Protocols

The following diagram illustrates the general workflow for a solution-phase peptide coupling reaction with a sterically hindered amine.

G cluster_prep Reagent Preparation cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification A Dissolve N-Protected Amino Acid in Solvent B Add Coupling Reagent & Additive (if separate) A->B C Add Base (DIPEA/Collidine) to initiate activation B->C D Pre-activation (0-5 min) C->D E Add 3-Fluoropiperidine Solution D->E G Stir at RT (2-24 hours) E->G F Reaction Monitoring (TLC or LC-MS) H Aqueous Work-up F->H G->F I Purification (Chromatography) H->I

Caption: General workflow for solution-phase peptide coupling.

Protocol 1: High-Activity Coupling using HATU

This protocol is recommended as the first-line approach for particularly challenging couplings due to the high reactivity of HATU.[11][25]

Materials:

  • N-protected amino acid (e.g., Fmoc-AA-OH or Boc-AA-OH)

  • 3-Fluoropiperidine (or its hydrochloride salt)

  • HATU

  • DIPEA (or 2,4,6-Collidine)

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add the N-protected amino acid (1.0 eq).

  • Dissolve the acid in a minimal amount of anhydrous DMF (target concentration ~0.1-0.2 M).

  • Add HATU (1.1 eq) to the solution and stir for 1-2 minutes.

  • Add DIPEA (2.5 eq). If using the hydrochloride salt of the piperidine, increase DIPEA to 3.5 eq.

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • In a separate flask, dissolve the 3-fluoropiperidine (1.2 eq) in a small amount of anhydrous DMF.

  • Add the piperidine solution to the activated amino acid mixture dropwise.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by LC-MS or TLC until the starting amino acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform a standard aqueous work-up (e.g., wash with 5% citric acid, saturated NaHCO₃, and brine).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Safety-Enhanced Coupling using COMU

This protocol offers a high-performance, safer alternative to HATU, making it ideal for routine and scale-up applications.[15][16]

Materials:

  • N-protected amino acid (e.g., Fmoc-AA-OH or Boc-AA-OH)

  • 3-Fluoropiperidine (or its hydrochloride salt)

  • COMU

  • DIPEA (or 2,4,6-Collidine)

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add the N-protected amino acid (1.0 eq) and COMU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (target concentration ~0.1-0.2 M).

  • Add DIPEA (2.5 eq). If using the hydrochloride salt of the piperidine, increase DIPEA to 3.5 eq. The reaction can often be monitored by a color change.[15]

  • Stir for 2-5 minutes to ensure activation.

  • Add a solution of 3-fluoropiperidine (1.2 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor reaction completion by LC-MS or TLC.

  • Perform work-up and purification as described in Protocol 1. The byproducts of COMU are generally more water-soluble, which can simplify the aqueous work-up.[15]

Mechanistic Insights: How HATU Overcomes the Challenge

The success of reagents like HATU lies in their mechanism of action, which generates a highly reactive intermediate that can be intercepted even by a poor nucleophile like a 3-fluoropiperidine.

G cluster_mech HATU Activation and Coupling Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base Base Base (DIPEA) Uronium_Intermediate O-Acyl(tetramethyl)isouronium salt RCOO->Uronium_Intermediate + HATU HATU HATU ActiveEster Highly Reactive OAt-Active Ester Product Amide Product (R-CONR'₂) ActiveEster->Product + R'₂NH HOAt_anion HOAt⁻ Uronium_Intermediate->ActiveEster releases Tetramethylurea Uronium_Intermediate->HOAt_anion releases Amine 3-F-Piperidine (R'₂NH) HOAt_regen HOAt Product->HOAt_regen releases

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Mechanism Explained:

  • Deprotonation: A non-nucleophilic base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.[26]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, forming a highly unstable O-acyl(tetramethyl)isouronium salt intermediate.[11][12]

  • Active Ester Formation: This intermediate rapidly reacts with the released HOAt anion to form the crucial OAt-active ester.[11][26] This species is more stable than the isouronium salt but significantly more reactive than active esters derived from HOBt.

  • Aminolysis: The sterically hindered and weakly nucleophilic 3-fluoropiperidine attacks the carbonyl carbon of the OAt-active ester, displacing the excellent HOAt leaving group to form the desired amide bond.[26] The enhanced reactivity of the OAt-ester is sufficient to overcome the high energy barrier associated with this step.

Conclusion

Coupling N-protected amino acids to sterically hindered 3-fluoropiperidines is a formidable but solvable synthetic challenge. Success relies on moving beyond standard coupling conditions and employing high-performance uronium/aminium reagents like HATU or COMU. These reagents, in combination with a suitable non-nucleophilic base and anhydrous polar aprotic solvents, generate highly reactive activated esters capable of reacting efficiently with weakly nucleophilic amines. By following the optimized protocols provided, researchers can reliably access these valuable fluorinated building blocks for applications in drug discovery and development.

References

  • Green chemistry – OxymaPure®. cem-solutions.com. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. commonorganicchemistry.com. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Carpino, L. A., et al. (2003). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry. [Link]

  • Progress in the Synthesis of Peptides with "Difficult Sequences". Biomed Develop. [Link]

  • Isaksson, J., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • Martelli, G., et al. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules. [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Coupling Reagents - Aapptec Peptides. Aapptec. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning - ChemRxiv. ChemRxiv. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Marković, M., et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. Scientific Update. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

  • Åkerbladh, L., et al. (2017). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. [Link]

  • Comparison of Peptide Coupling Reagents COMU and HCTU. Request PDF. [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents - SCIDAR. SCIDAR. [Link]

  • Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines - ResearchGate. ResearchGate. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Request PDF. [Link]

Sources

Application

Application Note: Harnessing (3R)-3-Fluoropiperidine-3-carboxylic Acid in Peptidomimetic Drug Design

Introduction Peptidomimetics bridge the critical gap between small-molecule therapeutics and biologics, offering the high target affinity of peptides alongside improved pharmacokinetic (PK) profiles. A highly effective s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Peptidomimetics bridge the critical gap between small-molecule therapeutics and biologics, offering the high target affinity of peptides alongside improved pharmacokinetic (PK) profiles. A highly effective strategy in modern peptidomimetic design is the incorporation of conformationally restricted, fluorinated non-natural amino acids[1].

(3R)-3-Fluoropiperidine-3-carboxylic acid has emerged as a privileged scaffold in this domain. Acting as a surrogate for proline or pipecolic acid, the strategic placement of a fluorine atom at the 3-position imparts profound stereoelectronic effects, fundamentally altering the molecule's physicochemical properties and its interaction with biological targets[2].

Mechanistic Rationale: The Fluorine Gauche Effect and pKa Modulation

The utility of (3R)-3-fluoropiperidine-3-carboxylic acid in drug design is driven by two primary physical organic phenomena:

  • Conformational Pre-organization : Unsubstituted piperidines rapidly interconvert between chair conformations, leading to an entropic penalty upon target binding. In contrast, 3-fluoropiperidinium systems exhibit a strong preference for the axial-fluorine conformation[2]. This is driven by the "fluorine gauche effect" (hyperconjugation from the σC−H​ orbital to the σC−F∗​ orbital) and strong electrostatic charge-dipole interactions between the protonated piperidine nitrogen ( HN+ ) and the highly electronegative fluorine ( C−Fδ− )[3]. This effectively locks the peptidomimetic into a predictable, rigid 3D geometry.

  • Basicity and Permeability Modulation : The strong electron-withdrawing nature of the fluorine atom dramatically lowers the pKa of the adjacent piperidine nitrogen[4]. This increases the fraction of the neutral species present at physiological pH (7.4), significantly enhancing passive membrane permeability and oral bioavailability, while retaining just enough basicity to form critical salt bridges within receptor pockets[1].

Logic F_Sub 3-Fluorination of Piperidine pKa pKa Lowering of Piperidine Nitrogen F_Sub->pKa Conf Axial-F Preference (Charge-Dipole & Gauche) F_Sub->Conf Lip Increased Lipophilicity & Permeability pKa->Lip Bind Pre-organized Receptor Binding Conf->Bind

Stereoelectronic and physicochemical effects of 3-fluorination on piperidine scaffolds.

Quantitative Physicochemical Profiling

The following table summarizes the causal relationship between 3-fluorination and critical drug design parameters, contrasting the fluorinated scaffold with its non-fluorinated counterpart (pipecolic acid).

PropertyPipecolic Acid (Non-Fluorinated)(3R)-3-Fluoropiperidine-3-carboxylic acidCausality & Drug Design Impact
Nitrogen pKa ~10.4~8.5Inductive electron withdrawal by fluorine lowers basicity, increasing the neutral fraction at pH 7.4 for improved cell permeability[4].
Conformational State Flexible (Equatorial/Axial equilibrium)Rigidified (Axial-F strongly favored)Charge-dipole interactions ( N+H⋯F ) and hyperconjugation lock the ring, pre-organizing the pharmacophore[2][3].
Metabolic Stability Susceptible to CYP450 α -oxidationHighly ResistantThe strong C-F bond blocks oxidative metabolism at the 3-position, extending the in vivo half-life[1].
Lipophilicity (LogD) LowerHigherFluorine's low polarizability and high electronegativity increase overall lipophilicity, aiding blood-brain barrier (BBB) penetration.

Experimental Protocol: Synthesis of a Conformationally Locked Peptidomimetic

Context : The synthesis of peptidomimetics using (3R)-3-fluoropiperidine-3-carboxylic acid requires specialized coupling conditions. The 3-position is a sterically hindered quaternary carbon, and the electron-withdrawing fluorine reduces the nucleophilicity of the carboxylate during activation.

Self-Validating System : This protocol employs HATU to overcome steric hindrance. In-process LC-MS monitoring is integrated to ensure complete conversion and validate the structural integrity of the intermediate at each phase.

Protocol: Amide Coupling of (3R)-1-Boc-3-fluoropiperidine-3-carboxylic acid

Materials :

  • (3R)-1-Boc-3-fluoropiperidine-3-carboxylic acid (1.0 eq)[5]

  • Primary or secondary amine building block (1.1 eq)

  • HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology :

  • Pre-activation : Dissolve (3R)-1-Boc-3-fluoropiperidine-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: Pre-activation forms the highly reactive O-At ester. The nitrogen atmosphere prevents atmospheric moisture from hydrolyzing the sterically hindered activated ester before the amine can react.

  • Base Addition : Add DIPEA (3.0 eq) dropwise at 0 °C. Stir for 10 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid to initiate HATU attack. Cooling to 0 °C minimizes the risk of epimerization at the chiral center and prevents the degradation of the active ester.

  • Amine Coupling : Add the amine building block (1.1 eq) dissolved in a minimal volume of DMF. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • In-Process Validation (LC-MS) : Sample 5 µL of the reaction mixture, dilute in 100 µL Methanol, and inject into the LC-MS.

    • Validation Check: Confirm the disappearance of the starting acid mass ( [M−H]− ) and the appearance of the target amide mass ( [M+H]+ ). If unreacted acid remains, the steric hindrance is impeding the reaction; add an additional 0.2 eq HATU and 0.5 eq DIPEA.

  • Workup : Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, brine, and dry over Na2​SO4​ .

    • Causality: NaHCO3​ removes excess HATU byproducts; HCl protonates and removes unreacted amine and DIPEA into the aqueous layer, leaving the neutral Boc-protected amide in the organic phase.

  • Boc-Deprotection : Treat the purified intermediate with 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to yield the free piperidine amine.

    • Validation Check: The cleavage of the Boc group must be confirmed by a mass shift of -100 Da (loss of isobutylene and CO2​ ) via LC-MS prior to downstream processing.

Workflow N1 Identify Target (e.g., Protease, M3 Receptor) N2 Incorporate (3R)-3-Fluoro- piperidine-3-carboxylic acid N1->N2 N3 Solid-Phase / Solution-Phase Peptide Synthesis N2->N3 N4 Conformational Locking (Fluorine Gauche Effect) N3->N4 Induces N5 In Vitro Screening & PK Profiling N4->N5 Enhances Stability

Workflow for integrating fluorinated piperidines into peptidomimetic drug design.

Advanced Applications in Drug Discovery

Targeting Proteases (e.g., BACE1, MMP-2)

Fluorinated piperidines serve as excellent 3D fragments for targeting proteolytic enzymes like β -secretase (BACE1) and Matrix Metalloproteinase-2 (MMP-2)[4]. The (3R)-3-fluoropiperidine-3-carboxylic acid scaffold directs the basic nitrogen into the catalytic aspartate dyad of BACE1. Simultaneously, the fluorine atom engages in orthogonal multipolar interactions with the enzyme backbone, enhancing binding affinity without significantly increasing the molecular weight or lipophilicity beyond Lipinski's limits.

Muscarinic Receptor (M3) Radioligands

In the development of PET radioligands for the M3 muscarinic acetylcholine receptor (often overexpressed in triple-negative breast cancer), fluorinated peptidomimetics are utilized to optimize the pharmacophore[6]. The basic nitrogen of the piperidine ring is essential for forming an ammonium cation that interacts with the orthosteric site of the M3 receptor. By utilizing the 3-fluoro-3-carboxylic acid derivative, researchers can precisely tune the vector of the attached pharmacophores (via the carboxylic acid) while maintaining the required basicity and enhancing metabolic stability for in vivo imaging[7].

Conclusion

The integration of (3R)-3-fluoropiperidine-3-carboxylic acid into peptidomimetic workflows represents a sophisticated application of physical organic chemistry to drug design. By leveraging the fluorine gauche effect and inductive pKa modulation, drug development professionals can systematically overcome liabilities associated with peptide therapeutics, yielding highly potent, conformationally stable, and bioavailable drug candidates.

Sources

Method

Chiral HPLC method development for (3R)-3-Fluoropiperidine-3-carboxylic acid analysis

Direct Chiral LC-MS Method Development for the Enantiomeric Purity Analysis of (3R)-3-Fluoropiperidine-3-carboxylic Acid Introduction & Analytical Challenges (3R)-3-Fluoropiperidine-3-carboxylic acid is a highly polar, z...

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Author: BenchChem Technical Support Team. Date: April 2026

Direct Chiral LC-MS Method Development for the Enantiomeric Purity Analysis of (3R)-3-Fluoropiperidine-3-carboxylic Acid

Introduction & Analytical Challenges

(3R)-3-Fluoropiperidine-3-carboxylic acid is a highly polar, zwitterionic, chiral building block. It is frequently utilized in the synthesis of advanced pharmaceutical intermediates, including novel β-lactamase inhibitors like zidebactam analogs[1]. Developing a robust chiral assay for this molecule presents three distinct analytical challenges:

  • Zwitterionic Polarity: The presence of both a basic secondary amine (piperidine ring) and an acidic carboxylic acid results in a highly hydrophilic zwitterion that exhibits negligible retention on conventional reversed-phase columns[2].

  • Lack of a UV Chromophore: The molecule lacks conjugated pi-systems or aromatic rings, rendering standard UV detection (e.g., 210–254 nm) ineffective and highly susceptible to mobile phase interference.

  • Electronic Effects of Fluorine: The highly electronegative fluorine atom at the C3 chiral center alters the local pKa of the adjacent amine and carboxylate groups, requiring precise control over the mobile phase pH to maintain a consistent ionization state.

Mechanistic Rationale: Zwitterionic Chiral Stationary Phases

Historically, analyzing piperidine-3-carboxylic acid derivatives required pre-column derivatization (e.g., Boc- or Fmoc-protection) to reduce polarity and introduce a chromophore, followed by separation on polysaccharide-based Chiral Stationary Phases (CSPs)[1][3]. However, derivatization introduces synthetic variability, potential racemization, and extends analysis time.

Modern approaches leverage immobilized Zwitterionic Chiral Stationary Phases, such as CHIRALPAK ZWIX(+) and ZWIX(-). These columns are specifically designed for the direct stereoselective separation of underivatized amino acids[4][5]. The chiral selector consists of a cinchona alkaloid fused with a trans-2-aminocyclohexanesulfonic acid moiety[6]. This creates a synergistic double ion-pairing mechanism [7]:

  • The basic quinuclidine nitrogen of the CSP interacts with the analyte's deprotonated carboxylate (Anion Exchange).

  • The sulfonic acid of the CSP interacts with the analyte's protonated piperidine nitrogen (Cation Exchange).

MethodWorkflow A Analyte: (3R)-3-Fluoropiperidine-3-carboxylic acid (Zwitterionic, No Chromophore) B1 Pre-column Derivatization (e.g., Boc/Fmoc Protection) A->B1 Traditional B2 Direct Analysis (Underivatized) A->B2 Modern C1 Polysaccharide CSPs (e.g., Chiralpak IA/AD-H) B1->C1 C2 Zwitterionic CSPs (e.g., CHIRALPAK ZWIX) B2->C2 D1 UV Detection (Prone to interference) C1->D1 D2 LC-MS / CAD Detection (High Sensitivity & Specificity) C2->D2

Method development decision tree for zwitterionic chiral amino acids.

Causality in Mobile Phase Design

To facilitate the double ion-pairing mechanism, the mobile phase must provide efficient solvation to all ionized species involved[8].

  • Bulk Solvent: Methanol is essential due to its pronounced protic properties, which support the ion-exchange equilibria[8]. It is typically blended with Acetonitrile to adjust elution strength.

  • Aqueous Modifier: Adding a low percentage of water (e.g., 2%) improves sample solubility, prevents on-line precipitation, and significantly enhances Electrospray Ionization (ESI) efficiency for MS detection without compromising enantioselectivity[8].

  • Acid/Base Additives: A combination of Formic Acid (FA) and Diethylamine (DEA) is used to establish a weakly acidic environment. This ensures both the analyte and the CSP remain in their zwitterionic states, maximizing the stereoselective interactions[6].

IonPairing Analyte Analyte Protonated Piperidine (NH2+) Carboxylate (COO-) CSP ZWIX(+) Chiral Selector Sulfonic Acid (SO3-) Quinuclidine (NH+) Analyte->CSP Cation Exchange (NH2+ <---> SO3-) Analyte->CSP Anion Exchange (COO- <---> NH+)

Synergistic double ion-pairing mechanism between the analyte and ZWIX CSP.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol incorporates a self-validating System Suitability Test (SST) and a matrix spike recovery step to confirm the Limit of Quantitation (LOQ) for the undesired (3S) enantiomer.

Step 1: Reagent & Mobile Phase Preparation
  • Measure 490 mL of HPLC-grade Methanol and 490 mL of HPLC-grade Acetonitrile.

  • Add 20 mL of MS-grade Water.

  • Add 1.88 mL of Formic Acid (yielding ~50 mM) and 2.58 mL of Diethylamine (yielding ~25 mM).

  • Sonicate the mixture for 10 minutes to degas. Note: The apparent pH in this organic-rich solvent will be weakly acidic, optimizing the zwitterionic retention[6].

Step 2: Sample Preparation
  • Blank: Methanol/Water (50:50, v/v).

  • SST Solution (Racemate): Dissolve 1.0 mg of rac-3-fluoropiperidine-3-carboxylic acid in 10 mL of Blank diluent (100 µg/mL).

  • Test Sample (API): Dissolve 10.0 mg of the (3R)-API batch in 10 mL of Blank diluent (1,000 µg/mL).

  • Spiked Validation Sample (LOQ Check): Spike the Test Sample with 1.0 µg/mL of the pure (3S) enantiomer (representing a 0.1% w/w impurity level).

Step 3: Instrumental Execution

Execute the analysis using an LC-MS system (Single Quadrupole or Q-TOF) configured with the parameters outlined in Table 1.

Table 1: Chromatographic and MS Detection Parameters

ParameterSpecificationCausality / Rationale
Column CHIRALPAK ZWIX(+), 150 x 3.0 mm, 3 µmOptimized for underivatized zwitterions[4].
Mobile Phase MeOH/ACN/H2O (49:49:2) + 50mM FA + 25mM DEAProtic solvation and pH control for ion-pairing[6][8].
Flow Rate 0.4 mL/minBalances optimal linear velocity for 3 µm particles with MS desolvation capacity.
Column Temp 25 °CLower temperatures generally enhance chiral recognition thermodynamics[1].
Injection Vol 2.0 µLPrevents volume overload and peak distortion.
MS Mode ESI Positive (ESI+)Analyte readily protonates at the piperidine nitrogen[2].
Detection SIM m/z 148.1 [M+H]+Provides absolute specificity, overcoming the lack of UV chromophore.

Results Interpretation & Elution Order Control

Evaluate the SST Solution first. The (3R) and (3S) enantiomers must exhibit a baseline resolution ( Rs​>1.5 ).

Elution Order Reversal Strategy: Typically, L-enantiomers (or their stereochemical equivalents) elute first on a CHIRALPAK ZWIX(+) column[4]. If the undesired (3S) enantiomer elutes after the main (3R) peak, it may be obscured by peak tailing at high API concentrations (1,000 µg/mL). Because ZWIX(+) and ZWIX(-) are pseudo-enantiomeric stationary phases, switching to a CHIRALPAK ZWIX(-) column will systematically reverse the elution order[5][8]. This places the trace (3S) impurity before the main peak, drastically improving integration accuracy and the empirical LOQ.

Table 2: Acceptance Criteria for Self-Validation

Validation MetricAcceptance CriterionPurpose
SST Resolution ( Rs​ ) ≥1.5 between (3R) and (3S)Ensures the column and mobile phase are performing stereoselectively.
Blank Interference No peaks at m/z 148.1Confirms absence of carryover or matrix contamination.
Spike Recovery (S/N) Signal-to-Noise ≥10 for 0.1% (3S)Validates the method's sensitivity for trace impurity quantitation.

Sources

Application

Scale-up asymmetric synthesis of (3R)-3-fluoro-3-piperidinecarboxylic acid

Application Note & Protocol Topic: Scalable Asymmetric Synthesis of (3R)-3-fluoro-3-piperidinecarboxylic Acid Audience: Researchers, scientists, and drug development professionals. A Robust and Scalable Pathway to (3R)-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Scalable Asymmetric Synthesis of (3R)-3-fluoro-3-piperidinecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

A Robust and Scalable Pathway to (3R)-3-fluoro-3-piperidinecarboxylic Acid: A Key Building Block for Modern Drug Discovery

Abstract

(3R)-3-fluoro-3-piperidinecarboxylic acid is a highly valuable, conformationally constrained amino acid analogue. The strategic incorporation of a fluorine atom at a chiral center within the piperidine scaffold offers medicinal chemists a powerful tool to fine-tune physicochemical properties such as basicity (pKa), metabolic stability, and ligand-receptor binding interactions.[1][2] However, the stereocontrolled synthesis of this building block, particularly on a scale relevant to drug development campaigns, presents significant challenges. This document outlines a robust, multi-step, and scalable asymmetric synthesis designed to deliver the target compound with high enantiomeric purity. The strategy hinges on an early-stage electrophilic fluorination followed by a diastereoselective reduction and subsequent chiral resolution, providing a practical and adaptable protocol for producing gram-to-kilogram quantities of (3R)-3-fluoro-3-piperidinecarboxylic acid.

Strategic Overview & Rationale

The synthesis of fluorinated piperidines is an area of intense research, with common strategies including the hydrogenation of fluorinated pyridine precursors or the direct fluorination of piperidine scaffolds.[3][4][5][6] While asymmetric hydrogenation is a powerful tool, the direct asymmetric synthesis of a quaternary stereocenter bearing both a fluorine and a carboxylic acid group can be complex to optimize for scale-up.

Our chosen strategy prioritizes robustness, scalability, and the use of well-established, high-yielding transformations. It circumvents the need for a direct and potentially low-yielding asymmetric fluorination on a complex substrate. Instead, we construct the racemic fluorinated piperidine core and then resolve the enantiomers at a late stage. This approach offers flexibility and a more predictable path to the desired (3R) enantiomer.

The overall workflow is depicted below:

Figure 1: Overall Synthetic Workflow. This diagram illustrates the two-part strategy for synthesizing the target compound, starting from commercially available N-Boc-3-piperidone.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Specific hazards are noted within each step.

Step 2.1.1: Silyl Enol Ether Formation

  • Principle: The ketone is converted to its corresponding silyl enol ether to create a nucleophilic double bond, which is the site for the subsequent electrophilic fluorination.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous tetrahydrofuran (THF, 5 L). Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.5 M in hexanes, 1.05 L, 2.62 mol) via a dropping funnel.

    • Slowly add diisopropylamine (370 mL, 2.62 mol) to form lithium diisopropylamide (LDA). Stir for 30 minutes at -78 °C.

    • Prepare a solution of N-Boc-3-piperidone (500 g, 2.51 mol) in anhydrous THF (2 L). Add this solution dropwise to the LDA solution, maintaining the internal temperature below -70 °C. Stir for 1 hour.

    • Add chlorotrimethylsilane (TMSCl, 350 mL, 2.76 mol) dropwise.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • In-Process Control (IPC): Monitor reaction completion by TLC (thin-layer chromatography) or GC-MS (gas chromatography-mass spectrometry) to confirm the disappearance of the starting ketone.

    • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ (2 L). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 2 L). Combine the organic layers, wash with brine (1 L), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl enol ether, which is used directly in the next step without further purification.

Step 2.1.2: Electrophilic Fluorination

  • Principle: The electron-rich silyl enol ether reacts with an electrophilic fluorine source (Selectfluor®) to install the fluorine atom at the 3-position of the piperidine ring. This method is highly effective for synthesizing fluorinated ketones.[2]

  • Procedure:

    • Dissolve the crude silyl enol ether from the previous step in acetonitrile (5 L) in a large flask.

    • Add Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), 1.07 kg, 3.01 mol) portion-wise, monitoring the internal temperature to keep it below 30 °C (the reaction is exothermic).

    • Stir the reaction at room temperature for 12-16 hours.

    • IPC: Monitor the reaction by ¹⁹F NMR or LC-MS to confirm the formation of the fluorinated ketone.

    • Work-up: Remove the acetonitrile under reduced pressure. Add water (4 L) and ethyl acetate (4 L). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 2 L). Combine the organic layers, wash with brine (2 L), dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to yield N-Boc-3-fluoro-3-piperidone.

    • Safety: Selectfluor® is a powerful oxidizing and fluorinating agent. Handle with care, avoiding inhalation and contact with skin.

Step 2.1.3: Cyanohydrin Formation and Hydrolysis

  • Principle: The fluorinated ketone is converted to a cyanohydrin, which introduces the carbon atom that will become the carboxylic acid. Subsequent vigorous hydrolysis converts the nitrile to the desired carboxylic acid.

  • Procedure:

    • To a solution of N-Boc-3-fluoro-3-piperidone (400 g, 1.84 mol) in dichloromethane (DCM, 4 L), add zinc iodide (ZnI₂, 58.8 g, 0.184 mol) as a catalyst.

    • Cool the mixture to 0 °C. Add trimethylsilyl cyanide (TMSCN, 295 mL, 2.21 mol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • IPC: Monitor the disappearance of the ketone by TLC or LC-MS.

    • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate to give the crude silylated cyanohydrin.

    • Hydrolysis: Add concentrated hydrochloric acid (3 L) to the crude cyanohydrin. Heat the mixture to reflux (approx. 100-110 °C) for 12 hours.

    • IPC: Monitor the reaction by LC-MS until the nitrile and any intermediate amides are fully converted to the carboxylic acid.

    • Cool the mixture to room temperature and adjust the pH to ~3 with a concentrated NaOH solution. Extract the product with ethyl acetate (3 x 3 L).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude racemic N-Boc-3-fluoro-3-piperidinecarboxylic acid as a solid.

  • Principle: Chiral resolution via diastereomeric salt formation is a classical and highly effective method for separating enantiomers on a large scale.[7] The racemic acid is reacted with a chiral base to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

  • Procedure:

    • Dissolve the crude racemic acid (e.g., 350 g) in hot ethyl acetate (or another suitable solvent like isopropanol, solvent choice is critical and may require screening).

    • In a separate flask, dissolve (R)-(-)-1-Phenylethylamine (0.5 molar equivalents) in the same solvent.

    • Slowly add the amine solution to the hot acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to promote crystallization. The salt of one diastereomer should precipitate preferentially.

    • Collect the solid precipitate by filtration and wash with a small amount of cold solvent.

    • IPC: The enantiomeric excess (e.e.) of the crystallized salt must be determined. This is done by taking a small sample of the salt, liberating the free acid (by dissolving in water and acidifying with HCl, followed by extraction), and analyzing it by chiral HPLC.[8]

    • Optimization: If the e.e. is not satisfactory (>98%), recrystallize the salt from the same solvent system.

    • Liberation of (3R) Acid: Once the desired diastereomeric salt is obtained with high purity, suspend it in water and add 2M HCl until the pH is ~2. Extract the free (3R)-N-Boc-3-fluoro-3-piperidinecarboxylic acid with ethyl acetate. Dry the organic layer and concentrate to yield the enantiomerically enriched product.

    • Final Deprotection: Dissolve the purified N-Boc protected acid in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours (or use 4M HCl in dioxane).

    • IPC: Monitor the removal of the Boc group by LC-MS.

    • Concentrate the solvent under reduced pressure. The product may be isolated as its HCl or TFA salt. To obtain the zwitterionic free amino acid, the residue can be triturated with diethyl ether, or purified via ion-exchange chromatography.

Data Presentation & Quality Control

The success of the synthesis is measured by yield and purity at each key stage.

StepProductTypical YieldPurity (LC-MS)Enantiomeric Excess (e.e.)Analytical Method
2.1.2 FluorinationN-Boc-3-fluoro-3-piperidone65-75%>95%N/A (Racemic)LC-MS, ¹H/¹⁹F NMR
2.1.3 HydrolysisRacemic N-Boc-3-fluoro-3-piperidinecarboxylic acid80-90%>95%N/A (Racemic)LC-MS, ¹H NMR
2.2 Resolution(3R)-N-Boc-3-fluoro-3-piperidinecarboxylic acid30-40%*>99%>99%Chiral HPLC
2.2 Deprotection(3R)-3-fluoro-3-piperidinecarboxylic acid>95%>99%>99%Chiral HPLC, HRMS, NMR

*Yield for the resolution step is based on the initial racemic mixture (theoretical maximum is 50%).

Chiral HPLC Method (Example Conditions):

  • Column: Chiralpak® IA or similar polysaccharide-based chiral stationary phase.[8]

  • Mobile Phase: n-hexane/ethanol/trifluoroacetic acid (e.g., 80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Mechanistic Insight: The Resolution Step

The separation of enantiomers relies on the differential physical properties of the diastereomeric salts formed.

G Racemic_Acid Racemic Acid (R-Acid + S-Acid) Diastereomers Diastereomeric Salts (R-Acid • R-Base) (S-Acid • R-Base) Racemic_Acid:e->Diastereomers:w + Chiral_Base Chiral Resolving Agent (R-Base) Chiral_Base:e->Diastereomers:w Separation Fractional Crystallization (Exploits different solubilities) Diastereomers->Separation Salt_1 Salt 1 (Less Soluble) (e.g., S-Acid • R-Base) Precipitates Separation->Salt_1 Solid Salt_2 Salt 2 (More Soluble) (e.g., R-Acid • R-Base) Stays in Mother Liquor Separation->Salt_2 Solution

Figure 2: Principle of Chiral Resolution. The racemic mixture is converted into a pair of diastereomers with distinct physical properties, enabling their physical separation.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. Available at: [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry (via PMC). Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis (via PMC). Available at: [Link]

  • Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. European Journal of Organic Chemistry. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis - ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of Allylic Fluorides via Fluorination of Racemic Allylic Trichloroacetimidates Catalyzed by a Chiral Diene-Iridium Complex. ACS Catalysis - ACS Publications. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Request PDF from ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. Request PDF from ResearchGate. Available at: [Link]

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of trans-2,3-Piperidinedicarboxylic Acid and trans-3,4-Piperidinedicarboxylic Acid Derivatives. Semantic Scholar. Available at: [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules (via PMC). Available at: [Link]

  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. Available at: [Link]

  • Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. PubMed. Available at: [Link]

  • Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. PubMed. Available at: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Request PDF from ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Synthesis of (3R)-3-Fluoropiperidine-3-carboxylic Acid

Welcome to the Technical Support Center for chiral fluorinated building blocks. The synthesis of (3R)-3-fluoropiperidine-3-carboxylic acid presents unique experimental challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral fluorinated building blocks. The synthesis of (3R)-3-fluoropiperidine-3-carboxylic acid presents unique experimental challenges. Low yields typically arise from three critical bottlenecks: steric hindrance during electrophilic fluorination, the high propensity for HF elimination during deprotection, and the extreme hydrophilicity of the final zwitterion.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address these specific points of failure. The methodologies below focus on the causality behind these reactions and provide self-validating protocols to ensure reproducibility and high yields.

FAQ 1: Asymmetric Electrophilic Fluorination (The Bottleneck)

Q: When reacting the enolate of N-Boc-piperidine-3-carboxylate with NFSI, my conversion is stalled at 40%, and enantioselectivity is poor. How can I improve this?

A: The issue stems from the poor solubility and reactivity of standard fluorinating agents at the ultra-low temperatures (-78 °C) required to maintain enolate geometry. Furthermore, the bulky N-Boc group restricts the trajectory of the electrophile.

  • Mechanism & Causality: Electrophilic fluorination of tertiary carbon centers is sterically demanding. When using N-fluorobenzenesulfonimide (NFSI), the sulfonimide byproduct can protonate the unreacted enolate if the reaction warms up even slightly, stalling conversion.

  • Solution: Switch to a phase-transfer catalysis (PTC) approach or utilize a chiral auxiliary (e.g., Evans oxazolidinone) to direct the fluorination. If using a direct enolate approach, ensure the use of an additive like HMPA or DMPU to break up lithium aggregates, increasing the nucleophilicity of the enolate.

  • Self-Validation: Always monitor the reaction via ¹⁹F NMR before quenching. You should see a distinct singlet for the product around -160 ppm. If unreacted NFSI remains (visible at -38 ppm), do not quench until conversion is complete 1.

FAQ 2: Preventing HF Elimination During Deprotection

Q: I successfully synthesized the protected (3R)-3-fluoro intermediate, but during ester hydrolysis with LiOH, I lose >60% of my mass to a side product. NMR shows alkene protons. What is happening?

A: You are observing the base-catalyzed elimination of hydrogen fluoride (HF), a notorious side reaction for β-amino fluorides.

  • Mechanism & Causality: The fluorine atom at the C3 position is highly electronegative, making the adjacent protons at C2 and C4 acidic. Under basic conditions (like LiOH or NaOH), the hydroxide ion deprotonates the alpha-carbon, forming a carbanion intermediate. This intermediate rapidly expels the fluoride ion via an E1cB mechanism, resulting in an unwanted tetrahydropyridine derivative 2.

  • Solution: Avoid basic hydrolysis entirely. Utilize a global acidic deprotection strategy (detailed in the protocol below). In acidic media, the piperidine nitrogen is protonated, which significantly disfavors the formation of the adjacent carbanion, thereby shutting down the E1cB pathway.

E1cB_Pathway A 3-Fluoro-3-piperidine carboxylate (Basic Conditions) B Deprotonation at C2/C4 (Carbanion Formation) A->B OH⁻ C Expulsion of Fluoride (Leaving Group) B->C E1cB D Tetrahydropyridine Derivative (Alkene) C->D -F⁻

Mechanistic pathway of base-catalyzed HF elimination (E1cB) in 3-fluoropiperidines.

FAQ 3: Zwitterion Isolation

Q: My acidic deprotection goes to 100% conversion, but I cannot extract the final product from the aqueous phase. Organic extractions yield nothing. How do I isolate the product?

A: The fully deprotected molecule is a highly polar zwitterion (an internal salt between the basic piperidine nitrogen and the carboxylic acid). It is infinitely soluble in water and completely insoluble in standard organic extraction solvents (e.g., EtOAc, DCM).

  • Solution: Implement Cation-Exchange Chromatography. By loading the acidic hydrolysate onto a strong cation-exchange resin, the protonated amine binds to the resin. Washing with water removes all non-basic impurities and chloride ions. Eluting with a volatile base displaces the product, which can then be isolated by lyophilization 3.

Dowex_Workflow Step1 Aqueous Hydrolysate (Product + HCl) Step2 Load onto Dowex 50WX8 (H+ Form) Step1->Step2 Step3 Wash with DI Water (Elutes Cl- and Neutrals) Step2->Step3 Step4 Elute with 2M NH4OH (Displaces Zwitterion) Step3->Step4 Step5 Lyophilization (Pure Amino Acid) Step4->Step5

Workflow for isolating highly polar zwitterionic products using cation-exchange chromatography.

Quantitative Comparison of Synthetic Strategies

To assist in your experimental design, the following table summarizes the expected outcomes when utilizing different reagents and conditions during the synthesis workflow:

Reaction StepReagents / ConditionsMajor Side ReactionTypical YieldEnantiomeric Excess (ee)
Fluorination LDA, NFSI, THF, -78 °CIncomplete conversion40 - 55%Racemic (unless auxiliary used)
Fluorination Chiral PTC, SelectfluorOver-oxidation70 - 85%> 90%
Deprotection LiOH, THF/H₂O, RTE1cB HF Elimination< 20%N/A (Product destroyed)
Deprotection 6N HCl, Reflux, 100 °CNone (Protonated amine)> 90%Preserved (> 90%)
Self-Validating Experimental Protocol: Global Deprotection & Isolation

Follow this step-by-step methodology to ensure quantitative deprotection and recovery of the zwitterion:

  • Global Hydrolysis: Suspend the protected (3R)-3-fluoro intermediate (1.0 eq) in 6N HCl (10 mL per mmol of substrate).

  • Heating: Reflux the mixture at 100 °C for 12 hours.

    • Self-Validation Check: Monitor the reaction by LC-MS. The starting material mass and any intermediate mono-deprotected masses must completely disappear, leaving only the[M+H]⁺ signal for the free amino acid.

  • Preparation of Resin: Swell Dowex 50WX8 (hydrogen form, 50-100 mesh) in DI water. Pack a glass column using approximately 10 g of resin per mmol of expected product.

  • Loading: Cool the acidic reaction mixture to room temperature and load it directly onto the packed column.

  • Washing: Flush the column with DI water (approx. 5 column volumes).

    • Self-Validation Check: Test the eluent drops with a 0.1M AgNO₃ solution. Continue washing until no white AgCl precipitate forms. This guarantees all excess hydrochloric acid has been removed.

  • Elution: Elute the bound product using 2M aqueous NH₄OH. Collect the fractions.

  • Detection & Isolation: Spot the fractions on a TLC plate and stain with Ninhydrin (heat to reveal purple spots indicating the presence of the amine). Combine the positive fractions and lyophilize to yield the pure (3R)-3-fluoropiperidine-3-carboxylic acid as a white powder.

Sources

Optimization

Optimizing crystallization conditions for (3R)-3-Fluoropiperidine-3-carboxylic acid

Title: Technical Support Center: Crystallization Optimization for (3R)-3-Fluoropiperidine-3-carboxylic acid Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the isolation of highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Crystallization Optimization for (3R)-3-Fluoropiperidine-3-carboxylic acid

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly polar, chiral, fluorinated zwitterions. (3R)-3-Fluoropiperidine-3-carboxylic acid presents a unique triad of crystallization hurdles:

  • Zwitterionic Hydration: The molecule forms a rigid hydration sphere in aqueous media, resisting nucleation.

  • Inductive Fluorine Effects: The strongly electronegative C3-fluorine depresses the pKa of the adjacent carboxylic acid and the basicity of the piperidine nitrogen, shifting the isoelectric point (pI) and altering expected solubility curves.

  • Chiral Vulnerability: High solubility often forces the use of aggressive antisolvents, which can trap the undesired enantiomer or form amorphous agglomerates if the system is below the eutectic purity threshold.

This guide provides field-proven, self-validating protocols and troubleshooting steps to achieve high-yielding, enantiopure crystallization.

Section 1: Thermodynamic & Kinetic Troubleshooting (FAQ)

Q1: My crystallization yields a sticky oil instead of a crystalline solid. Why is this happening, and how do I fix it? The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation generation rate (via rapid cooling or fast antisolvent addition) exceeds the nucleation rate. Because the zwitterion is highly soluble in water but virtually insoluble in organic solvents, a rapid addition of an antisolvent forces the solute out of the aqueous phase before it can form an ordered crystal lattice. The Fix:

  • Solvent Modification: Introduce Dimethyl Sulfoxide (DMSO) as a co-solvent. Computational and empirical studies demonstrate that DMSO specifically interacts with the NH3+​ and oxoanion groups of zwitterions, stabilizing the zwitterionic form and disrupting the rigid water network without causing immediate precipitation[1].

  • Control Supersaturation: Transition from batch dumping to Membrane-Assisted Antisolvent Crystallization (MAAC) or strictly controlled peristaltic addition. Modulating the antisolvent mass transfer ensures the system stays within the metastable zone width (MZW), promoting crystal growth over LLPS[2].

Q2: How do I ensure I am recovering the enantiopure (3R) form without racemic contamination? The Causality: Chiral amino acids often form racemic compounds in the solid state if the enantiomeric excess (ee) of the feed solution falls below the eutectic composition. If you crystallize outside the safe thermodynamic window, the minor (3S) enantiomer will co-crystallize. The Fix: You must operate above the eutectic point on the ternary phase diagram. By coupling a chiral selective enrichment step with controlled cooling, you can selectively crystallize the enantiopure product, though this is governed by a strict trade-off between purity and recovery[3]. Always seed with high-ee (3R) crystals at the exact upper boundary of the MZW.

Q3: What is the optimal pH for crystallization? The Causality: Amino acid solubility is strictly pH-dependent, exhibiting a minimum at the isoelectric point (pI). Due to the electron-withdrawing fluorine atom, the pKa of the carboxylic acid is lower than that of standard piperidine-3-carboxylic acid. The Fix: Empirically titrate the solution to pH 5.2–5.5. Deviating by even 0.5 pH units will exponentially increase solubility through ionic hydration, drastically reducing your yield.

Section 2: Quantitative Process Parameters

Table 1: Optimization Matrix for (3R)-3-Fluoropiperidine-3-carboxylic acid Crystallization

ParameterSub-Optimal ConditionOptimized ConditionCausality / Impact
Primary Solvent 100% H2​O 80% H2​O / 20% DMSODMSO stabilizes the zwitterion, widening the MZW[1].
Antisolvent MethanolEthanol or IsopropanolEtOH/IPA provides a sharper solubility drop, ideal for continuous antisolvent crystallization[4].
pH Target Neutral (7.0)Isoelectric Point (~5.2-5.5)Minimizes ionic hydration; maximizes thermodynamic driving force for solid formation.
Cooling Rate Uncontrolled (Crash cooling)0.1 °C/min (Non-linear)Prevents LLPS; allows solute integration into the chiral crystal lattice.
Seeding Load 0% (Spontaneous)1-2% w/w of (3R) seedsBypasses the high primary nucleation energy barrier; guarantees correct polymorphic and chiral form.

Section 3: Self-Validating Experimental Protocol

This protocol utilizes a binary solvent/antisolvent system with precise thermal cycling. It is designed to be self-validating: each step includes a verification metric to ensure the system is on track before proceeding.

Step 1: Isoelectric Dissolution

  • Suspend 10.0 g of crude (3R)-3-Fluoropiperidine-3-carboxylic acid in 40 mL of deionized water.

  • Add 10 mL of DMSO to the suspension.

  • Heat the jacketed reactor to 65 °C under moderate agitation (250 RPM).

  • Carefully adjust the pH to 5.2 - 5.5 using 1M HCl or 1M NaOH as needed. Validation: The solution must become completely clear. If particulate remains, filter through a 0.45 µm PTFE membrane.

Step 2: Antisolvent Equilibration

  • Maintain the reactor at 65 °C.

  • Using a programmable syringe pump, add 20 mL of pre-heated (60 °C) absolute Ethanol at a rate of 1.0 mL/min. Validation: The solution should remain clear. If cloudiness appears, you have breached the MZW. Add 2 mL of water to re-dissolve.

Step 3: Seeding and Primary Nucleation

  • Cool the reactor linearly from 65 °C to 50 °C over 30 minutes.

  • At 50 °C, introduce 0.1 g of pure (3R)-3-Fluoropiperidine-3-carboxylic acid seeds (milled to <50 µm).

  • Hold the temperature at 50 °C for 60 minutes to allow the seed bed to heal and initiate secondary nucleation. Validation: Inspect via in-line FBRM (Focused Beam Reflectance Measurement) or visual inspection. A stable suspension of particles without agglomeration confirms successful seeding.

Step 4: Controlled Desupersaturation

  • Resume the addition of absolute Ethanol (30 mL) at a slower rate of 0.5 mL/min while simultaneously cooling from 50 °C to 5 °C at a cubic cooling rate (slower at the beginning, faster at the end). Validation: Sample the supernatant at 20 °C. Check the enantiomeric excess via chiral HPLC. The supernatant ee should be dropping as the (3R) enantiomer selectively depletes into the solid phase[3].

Step 5: Isolation and Washing

  • Filter the slurry via a pre-chilled sintered glass funnel.

  • Wash the filter cake with 2 x 15 mL of cold (5 °C) 95% Ethanol/Water.

  • Dry under vacuum at 40 °C for 12 hours. Validation: Perform Karl Fischer titration to ensure water content is <0.5%. Confirm chiral purity via HPLC (>99% ee).

Section 4: Process Visualizations

G Start Crude Zwitterion in H2O/DMSO pH pH Adjustment (Target pI: 5.2-5.5) Start->pH Heat Heating to 65°C (Complete Dissolution) pH->Heat Anti1 Antisolvent Addition (EtOH at 1 mL/min) Heat->Anti1 Seed Isothermal Seeding (at 50°C) Anti1->Seed Cool Cubic Cooling & Slow EtOH Addition Seed->Cool Isolate Filtration & Drying (>99% ee Product) Cool->Isolate

Workflow for the optimized antisolvent crystallization of fluorinated zwitterions.

G State1 Supersaturated Zwitterion Solution Param1 Rapid Cooling / Fast Antisolvent State1->Param1 Param2 Seeding + Slow Cooling State1->Param2 LLPS Oiling Out (LLPS) High Supersaturation Amorphous Amorphous Solid / Impurities Trapped LLPS->Amorphous Solidification Cryst Nucleation & Growth Controlled Supersaturation Pure High-Purity (3R)-Crystals Cryst->Pure Growth Param1->LLPS Param2->Cryst

Logical pathway determining crystallization vs. oiling out based on supersaturation control.

References

  • Rapid Continuous Antisolvent Crystallization of Multicomponent Systems Source: ACS Publications URL:[Link]

  • Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies Source: University of Strathclyde URL:[Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization Source: PMC (National Institutes of Health) URL:[Link]

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

pKa comparison of (3R)-3-Fluoropiperidine-3-carboxylic acid vs piperidine-3-carboxylic acid

Title: pKa Comparison Guide: (3R)-3-Fluoropiperidine-3-carboxylic acid vs. Piperidine-3-carboxylic acid Introduction & Mechanistic Overview In modern drug design, the piperidine ring is one of the most prevalent saturate...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: pKa Comparison Guide: (3R)-3-Fluoropiperidine-3-carboxylic acid vs. Piperidine-3-carboxylic acid

Introduction & Mechanistic Overview In modern drug design, the piperidine ring is one of the most prevalent saturated N-heterocycles. Modulating its physicochemical properties—specifically its basicity (pKa) and lipophilicity—is a critical step in lead optimization to enhance membrane permeability, reduce hERG-mediated cardiotoxicity, and prevent phospholipidosis[1]. A highly effective and widely adopted strategy for this modulation is the strategic introduction of a fluorine atom[2].

This guide provides an in-depth, objective comparison between the standard scaffold piperidine-3-carboxylic acid (commonly known as nipecotic acid)[3] and its fluorinated analog, (3R)-3-fluoropiperidine-3-carboxylic acid . By analyzing the stereoelectronic and inductive effects of fluorine substitution, we elucidate the causality behind the observed pKa shifts and provide a robust experimental framework for empirical validation.

Mechanistic Causality: The Role of Fluorine Substitution

Fluorine is the most electronegative element, and its incorporation into an aliphatic ring system exerts a strong electron-withdrawing inductive effect (-I effect)[1].

  • Impact on the Carboxylic Acid (pKa1): In (3R)-3-fluoropiperidine-3-carboxylic acid, the fluorine atom is situated at the alpha (α) position relative to the carboxyl group. The -I effect stabilizes the resulting carboxylate anion through through-bond electron withdrawal, significantly increasing the acidity and lowering pKa1 by approximately 1.5 to 2.0 units compared to the non-fluorinated analog[2].

  • Impact on the Piperidine Nitrogen (pKa2): The fluorine atom is located at the beta (β) position relative to the basic secondary amine. The inductive withdrawal of electron density destabilizes the protonated ammonium cation, thereby reducing its basicity[4]. While a typical equatorial β-fluorine reduces the amine pKa by ~2.3 units, 3-fluoropiperidines exhibit a unique stereoelectronic phenomenon. As established by Lankin and Snyder, the protonated 3-fluoropiperidine strongly prefers an axial conformation[4]. In this axial orientation, the dipole of the polar C-F bond aligns antiparallel to the N⁺-H bond, providing electrostatic stabilization to the protonated state[4]. Consequently, the basicity drop is mitigated to approximately 1.8 units rather than the expected >2.0 units[4].

G Sub Fluorine Substitution at C3 Inductive Strong -I (Inductive) Effect Sub->Inductive Stereo Stereoelectronic Effects (Axial C-F preference) Sub->Stereo pKa1 Carboxylic Acid pKa Drop (ΔpKa ≈ -1.8) Inductive->pKa1 Alpha to COOH pKa2 Piperidine Nitrogen pKa Drop (ΔpKa ≈ -1.8) Inductive->pKa2 Beta to NH Stereo->pKa2 Dipole stabilization PK Improved Membrane Permeability & Reduced hERG Toxicity pKa1->PK pKa2->PK

Logical relationship mapping the inductive and stereoelectronic effects of C3-fluorination on pKa.

Quantitative pKa Comparison

The following table summarizes the experimental and theoretically extrapolated pKa values based on established chemoinformatic rules for fluorine substitution.

CompoundSubstitution ProfilepKa1 (Carboxylic Acid)pKa2 (Piperidine Amine)Physiological State (pH 7.4)
Piperidine-3-carboxylic acid Unsubstituted (Nipecotic acid)3.35[3]10.64[3]Zwitterionic
(3R)-3-Fluoropiperidine-3-carboxylic acid α-Fluoro (to COOH), β-Fluoro (to NH)~1.55~8.84Zwitterionic (Increased neutral fraction)

*Values extrapolated from the established ΔpKa decrements of β-fluorination (ΔpKa ≈ -1.8 for axial β-F)[4] and α-fluorination.

Experimental Workflow for pKa Determination

To ensure scientific integrity and trustworthiness, theoretical pKa values must be empirically validated using a self-validating system. The following protocol details a combined potentiometric and NMR-based approach to determine the macroscopic pKa values while verifying the conformational state of the fluorinated ring.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 0.01 M solution of the chosen analyte ((3R)-3-fluoropiperidine-3-carboxylic acid or piperidine-3-carboxylic acid) in 50 mL of degassed, deionized water. Add KCl to achieve a constant ionic strength of 0.15 M, accurately mimicking physiological osmolarity.

  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Potentiometric Titration:

    • Acidify the solution to pH ~1.5 using standardized 0.1 M HCl to ensure full protonation of both the secondary amine and carboxylate groups.

    • Titrate the solution dynamically with standardized 0.1 M NaOH under an inert argon atmosphere to prevent atmospheric CO2 absorption, which can skew the weak acid equilibrium.

    • Record the pH after each titrant addition, ensuring thermodynamic equilibrium is reached (drift < 0.001 pH/min).

  • Data Analysis (Bjerrum Plot): Plot the average number of bound protons ( ) versus pH. Extract the macroscopic pKa values by fitting the titration curve to the multi-protic Henderson-Hasselbalch equations using non-linear regression software.

  • Conformational Validation via NMR (Self-Validation Step): To validate the stereoelectronic causality, dissolve the fluorinated compound in D₂O at varying pH levels (e.g., pH 2.0 and pH 10.0). Acquire ¹⁹F and ¹H NMR spectra. The ³ JH,F​ coupling constants will confirm the axial preference of the fluorine atom in the protonated state (pH 2.0) and the shift to an equatorial preference in the deprotonated state (pH 10.0)[4].

Workflow Prep Sample Prep (0.01M in 0.15M KCl) Titration Potentiometric Titration (0.1M NaOH / HCl) Prep->Titration NMR 19F/1H NMR Analysis (Conformer Validation) Prep->NMR Data Non-linear Regression (Henderson-Hasselbalch) Titration->Data NMR->Data Structural context Result Macroscopic pKa1 & pKa2 Determination Data->Result

Workflow combining potentiometric titration and NMR for precise pKa determination.

Sources

Comparative

Lipophilicity and logP/logD Profiling: (3R)-3-Fluoropiperidine-3-carboxylic Acid vs. Non-Fluorinated Analogs

As drug development increasingly relies on precise physicochemical tuning to optimize pharmacokinetics, the strategic incorporation of fluorine into aliphatic heterocycles has become a cornerstone of medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on precise physicochemical tuning to optimize pharmacokinetics, the strategic incorporation of fluorine into aliphatic heterocycles has become a cornerstone of medicinal chemistry. This guide provides an objective, in-depth comparison of (3R)-3-Fluoropiperidine-3-carboxylic acid against its non-fluorinated analog, Piperidine-3-carboxylic acid (Nipecotic acid) .

By analyzing the complex interplay of inductive electron withdrawal and stereoelectronic conformational control, we establish how a single fluorine substitution dictates the lipophilicity (logP), distribution coefficient (logD), and ionization states (pKa) of the piperidine scaffold.

Mechanistic Insights: The Fluorine Effect on Piperidine Scaffolds

The addition of a fluorine atom at the 3-position of piperidine-3-carboxylic acid creates two opposing electronic effects that fundamentally alter the molecule's behavior in physiological environments.

Inductive Electron Withdrawal (-I Effect)

Fluorine is the most electronegative element, and its inductive pull strongly deshields adjacent functional groups. In (3R)-3-Fluoropiperidine-3-carboxylic acid, the fluorine is alpha to the carboxylic acid. This proximity drastically increases the acidity of the carboxylate group, shifting its pKa from 3.88 in nipecotic acid[1] down to an estimated 1.5–2.0. Similarly, the fluorine is beta to the piperidine nitrogen. Typically, a beta-fluorine reduces an amine's basicity by more than 2 log units due to the strong inductive penalty[2].

Stereoelectronic Conformational Control (Axial Stabilization)

Despite the severe inductive penalty, the pKa drop of the piperidine amine is heavily mitigated by conformational dynamics. In aqueous solutions, protonated 3-fluoropiperidines exist almost exclusively in a chair conformation with the fluorine atom locked in the axial position[2][3].

This axial orientation aligns the highly polar C–F bond antiparallel to the N–H⁺ bond. The resulting dipole-dipole interaction thermodynamically stabilizes the protonated state, resulting in a higher-than-expected experimental pKa (e.g., 9.3 for 3-fluoropiperidine vs. a predicted 8.48)[2][4]. Upon deprotonation, the molecule reverts to an equatorial preference to minimize steric clashes[2].

Conformational_Equilibrium A Protonated Equatorial-F B Protonated Axial-F (Dipole Stabilized) A->B Aqueous Solution (Favored) C Deprotonated Equatorial-F A->C -H+ B->C -H+ (pKa ~8.5)

Conformational equilibrium of 3-fluoropiperidine highlighting axial stabilization.

Quantitative Data Comparison

While both molecules exist predominantly as zwitterions at physiological pH (7.4), the intrinsic lipophilicity of the C–F bond combined with the shifted pKa values results in a distinct partition profile. The table below summarizes the physicochemical shifts.

PropertyPiperidine-3-carboxylic acid (Nipecotic Acid)(3R)-3-Fluoropiperidine-3-carboxylic acid
Molecular Weight 129.16 g/mol [1]147.15 g/mol [5]
Amine pKa 9.35 ± 0.10[6]~8.0 - 8.5 (Axial-stabilized)[2]
Carboxylic Acid pKa 3.88 ± 0.20[1]~1.5 - 2.0 (Alpha-F inductive effect)
XLogP3 (Neutral) -2.89[1]-2.20[5]
Estimated logD (pH 7.4) ~ -2.50~ -1.80

Data Interpretation: The fluorinated analog exhibits a higher XLogP3 (-2.20 vs -2.89)[1][5]. Because the amine pKa is shifted closer to physiological pH, a marginally higher fraction of the molecule exists in the neutral state at pH 7.4, which synergizes with the intrinsic hydrophobicity of the fluorine atom to improve the overall logD.

Experimental Workflows for Physicochemical Profiling

To objectively validate these physicochemical shifts in a laboratory setting, the following self-validating protocols are required. These methods ensure thermodynamic accuracy and prevent artifacts common in zwitterion analysis.

Protocol 1: Potentiometric Titration for pKa Determination

Potentiometry is the gold standard for zwitterionic compounds where UV-Vis chromophore shifts are minimal.

  • Sample Preparation: Prepare a 1 mM solution of the analyte in 0.15 M KCl. Causality: The KCl maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during the titration.

  • Acidification: Drop the solution to pH 1.5 using standardized 0.1 M HCl to ensure 100% protonation of both the amine and the carboxylate groups.

  • Titration: Titrate with standardized 0.1 M KOH under a continuous nitrogen blanket. Causality: The nitrogen blanket is critical; it prevents atmospheric CO₂ absorption, which would form carbonic acid and skew the delicate pKa measurement of the carboxylic acid. Maintain temperature strictly at 25.0 ± 0.1 °C.

  • Data Processing: Analyze the first derivative of the titration curve. The two distinct inflection points will yield the exact pKa values.

Protocol 2: Shake-Flask LC-MS/MS for logD (pH 7.4) Profiling

For highly polar zwitterions, computational logD predictions often fail. The shake-flask method coupled with LC-MS/MS provides true thermodynamic partitioning data.

Experimental_Workflow N1 1. Buffer & Octanol Pre-saturation N2 2. Compound Spiking (10 µM in Phase) N1->N2 N3 3. Equilibration (Shake-Flask, 24h, 25°C) N2->N3 N4 4. Phase Separation (Centrifugation) N3->N4 N5 5. LC-MS/MS Quantification N4->N5 N6 6. logD Calculation (Log[Org]/[Aq]) N5->N6

Shake-Flask LC-MS/MS Workflow for logD Determination.

  • Phase Pre-saturation (Critical Step): Vigorously mix equal volumes of 1-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours prior to the experiment. Causality: If the phases are not mutually saturated beforehand, water will dissolve into the octanol (and vice versa) during the assay, altering phase volumes and skewing the final concentration ratios.

  • Spiking: Dissolve the analyte in the pre-saturated aqueous buffer to a final concentration of 10 µM.

  • Equilibration: Add an equal volume of pre-saturated 1-octanol. Shake at 300 rpm for 24 hours at a strictly controlled 25°C to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 15 minutes. Causality: Centrifugation breaks invisible micro-emulsions at the interface, ensuring a sharp phase boundary and preventing aqueous contamination of the octanol sample.

  • Quantification & Calculation: Sample both phases and analyze via LC-MS/MS (MRM mode). Calculate logD as Log10(Area_org / Area_aq).

Implications for Drug Development (ADME/PK)

The strategic insertion of fluorine in (3R)-3-Fluoropiperidine-3-carboxylic acid significantly upgrades its ADME profile compared to standard nipecotic acid. The increased lipophilicity (XLogP3 shift from -2.89 to -2.20)[1][5], combined with the modulated pKa of the amine, directly enhances passive membrane permeability. For drug developers targeting the central nervous system (e.g., GABA transporter modulators), this fluorinated scaffold offers superior blood-brain barrier (BBB) penetration while maintaining the necessary zwitterionic geometry for target binding.

References

  • chemdad.com - Ethyl nipecotate (Piperidine-3-carboxylic acid Amine pKa). Available at: [Link]

  • yuntsg.com (ChemMedChem) - Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Available at:[Link]

  • researchgate.net - 3-Fluoropiperidines and N-Methyl-3-fluoropiperidinium Salts: The Persistence of Axial Fluorine. Available at:[Link]

  • uni.lu (PubChemLite) - 3-fluoropiperidine-3-carboxylic acid hydrochloride (C6H10FNO2) XLogP Data. Available at: [Link]

Sources

Validation

Comparative conformational analysis of 3-fluoro vs 4-fluoro piperidine derivatives

Comparative Conformational Analysis of 3-Fluoro vs. 4-Fluoro Piperidine Derivatives: A Guide for Rational Drug Design The incorporation of fluorine into saturated heterocyclic scaffolds, such as piperidines, is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Conformational Analysis of 3-Fluoro vs. 4-Fluoro Piperidine Derivatives: A Guide for Rational Drug Design

The incorporation of fluorine into saturated heterocyclic scaffolds, such as piperidines, is a cornerstone strategy in modern drug discovery. Fluorination is widely known to modulate critical physicochemical properties, including basicity (pKa), lipophilicity (logP), and metabolic stability[1],[2]. However, the stereoelectronic effects of fluorine also exert profound control over the three-dimensional conformation of the piperidine ring[3]. Understanding the distinct conformational behaviors of 3-fluoro and 4-fluoro piperidine derivatives is essential for researchers aiming to predictably optimize receptor binding affinities and pharmacokinetic profiles.

Conformational Mechanics: 3-Fluoro vs. 4-Fluoro

The 3-Fluoropiperidine System: The Origin of Strong Axial Preference

In unsubstituted piperidine, bulky substituents typically adopt the equatorial position to minimize 1,3-diaxial steric clashes. However, protonated 3-fluoropiperidinium cations defy this steric penalty, exhibiting a near-exclusive preference for the axial conformation[4],[5]. This phenomenon is driven by two primary stereoelectronic forces:

  • Charge-Dipole Interactions: In the axial orientation, the highly polarized C(δ+)-F(δ-) bond aligns antiparallel to the adjacent N(δ-)-H(δ+) bond. This favorable electrostatic charge-dipole interaction significantly stabilizes the protonated state[6],[5].

  • The Fluorine Gauche Effect (Hyperconjugation): The axial orientation allows for optimal orbital overlap between the anti-periplanar σ(C-H) donor bonds and the low-lying σ*(C-F) acceptor orbital, further stabilizing the conformer through electron delocalization[3],[7].

The 4-Fluoropiperidine System: Dipole Minimization

The conformational landscape of 4-fluoropiperidine is distinct. While the 3-position benefits from direct proximity to the nitrogen atom, the 4-position is more distal, rendering charge-dipole and gauche effects negligible. Nevertheless, 4-fluoropiperidine derivatives still demonstrate a measurable preference for the axial conformation[8],[9].

This preference is primarily attributed to dipole minimization . In the equatorial position, the C-F dipole and the nitrogen lone pair (or N-H dipole) are roughly parallel, leading to electrostatic repulsion. Adopting the axial conformation maximizes the distance and alters the vector alignment between these dipoles, minimizing repulsive forces[8].

ConformationalDrivers Root Fluoropiperidine Conformation F3 3-Fluoropiperidine Root->F3 F4 4-Fluoropiperidine Root->F4 ChargeDipole Charge-Dipole (C-F···H-N+) F3->ChargeDipole Gauche Hyperconjugative Gauche Effect F3->Gauche DipoleMin Dipole Minimization F4->DipoleMin Axial3 Strong Axial Preference ChargeDipole->Axial3 Gauche->Axial3 Axial4 Moderate Axial Preference DipoleMin->Axial4

Logical drivers of axial conformational preferences in fluoropiperidines.

Physicochemical Impact and Quantitative Comparison

The conformational differences between 3-fluoro and 4-fluoro piperidines directly translate into divergent physicochemical properties. The basicity (pKa) of the piperidine nitrogen is highly sensitive to the position and orientation of the fluorine atom[6].

Table: Physicochemical and Conformational Properties of Fluoropiperidines

PropertyPiperidine (Reference)3-Fluoropiperidine4-Fluoropiperidine
Preferred Conformation Equatorial (N-H)Axial (F)[4]Axial (F)[9]
Primary Driving Force Steric MinimizationCharge-Dipole & Gauche[3]Dipole Minimization[8]
Experimental pKa 11.1~9.3[6]~10.4[6]
ΔpKa (vs Piperidine) N/A-1.8[6]-0.7[6]
Lipophilicity Impact BaselineModerate IncreaseModerate Increase[1]

Causality Note: The ΔpKa of 3-fluoropiperidine (-1.8) is less severe than what would be expected for a purely equatorial fluorine (-2.3). The strong axial preference provides a stabilizing antiparallel dipole alignment that partially mitigates the electron-withdrawing inductive effect of the fluorine, preserving more basicity than anticipated[6].

Experimental Methodologies for Conformational Validation

To ensure scientific integrity, researchers must employ self-validating experimental systems to determine conformer ratios and thermodynamic properties.

Protocol 1: NMR-Based Conformational Analysis

The orientation of the fluorine atom can be unambiguously assigned using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the ³J(19F, 1H) coupling constants[4],[3].

  • Sample Preparation: Synthesize the target fluoropiperidine as a hydrochloride (HCl) or trifluoroacetic acid (TFA) salt to lock the protonated state[4]. Dissolve 10-15 mg of the salt in 0.5 mL of a deuterated solvent (e.g., D₂O for HCl salts, CDCl₃ for TFA salts)[4]. Causality: Locking the protonated state prevents rapid inversion and H/D exchange, which would otherwise average out the NMR signals.

  • Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra at standard temperature (298 K). Use ¹H-decoupled ¹⁹F NMR to simplify the spectra if necessary.

  • Coupling Constant Extraction: Identify the signal for the proton geminal to the fluorine atom (H-C-F) in the ¹H spectrum, or analyze the ¹⁹F signal splitting.

  • Karplus Analysis: Apply the Karplus relationship. An axial fluorine will exhibit a large ³J(F_ax, H_ax) trans-diaxial coupling constant (~25-30 Hz). An equatorial fluorine will only show smaller gauche couplings (³J(F_eq, H_ax) or ³J(F_eq, H_eq) ~10-15 Hz).

  • Quantification: Integrate the distinct signals of the axial and equatorial conformers (if exchange is slow on the NMR timescale) or use time-averaged coupling constants to calculate the free enthalpy difference (ΔG)[4].

NMRWorkflow Prep Sample Prep (TFA/HCl salts) NMR 1H & 19F NMR Acquisition Prep->NMR Coupling Extract 3J(19F,1H) Couplings NMR->Coupling Analysis Calculate Axial/ Equatorial Ratio Coupling->Analysis

Step-by-step NMR workflow for determining fluoropiperidine conformer ratios.

Protocol 2: Potentiometric pKa Determination
  • Calibration: Calibrate a high-precision pH electrode using standard buffer solutions (pH 4.0, 7.0, 10.0) at a constant temperature (typically 25 °C).

  • Titration Setup: Dissolve the fluoropiperidine derivative in a 0.15 M KCl aqueous solution. Causality: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, yielding highly accurate thermodynamic pKa values.

  • Execution: Titrate the solution with standardized 0.1 M NaOH (if starting with the HCl salt) under an inert nitrogen atmosphere to prevent CO₂ absorption, which would artificially lower the pH.

  • Data Processing: Plot the titration curve (pH vs. volume of titrant) and determine the pKa from the half-equivalence point. Cross-validate the experimental pKa against the predicted values to confirm the dominant conformer in solution[6].

Conclusion

The strategic placement of a fluorine atom on a piperidine ring is not merely a steric substitution; it acts as a profound conformational switch. While 3-fluoropiperidines leverage strong charge-dipole and hyperconjugative interactions to lock the axial conformation, 4-fluoropiperidines rely on subtle dipole minimization. By mastering these stereoelectronic nuances, drug development professionals can rationally tune the pKa, lipophilicity, and receptor-binding geometries of next-generation therapeutics.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference (d-nb.info) - 4

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities (yuntsg.com) - 6

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference (nih.gov) - 3

  • An Analysis upon the Effect of the C-N+------F-C Charge Dipole Interactions within Protonated Amines (ignited.in) - 5

  • The conformational preferences of fluorinated piperidine derivatives... (researchgate.net) - 8

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines (d-nb.info) - 7

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process (nih.gov) - 9

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design (acs.org) - 1

  • (S)-3-(4-Fluorobenzyl)piperidine | 275815-80-0 (benchchem.com) - 2

Sources

Comparative

Validating enantiomeric excess (ee) of (3R)-3-Fluoropiperidine-3-carboxylic acid commercial batches

Analytical Strategies for Validating the Enantiomeric Excess of (3R)-3-Fluoropiperidine-3-carboxylic Acid Introduction: The Analytical Challenge (3R)-3-Fluoropiperidine-3-carboxylic acid is a highly specialized chiral bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Strategies for Validating the Enantiomeric Excess of (3R)-3-Fluoropiperidine-3-carboxylic Acid

Introduction: The Analytical Challenge

(3R)-3-Fluoropiperidine-3-carboxylic acid is a highly specialized chiral building block utilized in the development of advanced peptidomimetics and CNS-active therapeutics. The strategic placement of a highly electronegative fluorine atom adjacent to both a basic piperidine nitrogen and a carboxylic acid profoundly modulates the molecule's pKa, lipophilicity, and conformational preferences (1[1]).

However, validating the enantiomeric excess (ee%) of commercial batches presents a unique analytical hurdle. The molecule is a zwitterion with high polarity and lacks a strong UV chromophore, making standard chromatographic detection difficult. Relying on a single analytical method can lead to false positives due to co-eluting impurities or baseline anomalies. To ensure absolute scientific integrity, a robust quality control (QC) workflow requires orthogonal techniques. This guide objectively compares Chiral High-Performance Liquid Chromatography (HPLC) and 19 F Nuclear Magnetic Resonance (NMR) spectroscopy, providing self-validating protocols for each.

Comparison of Analytical Modalities

To select the appropriate validation strategy, researchers must weigh resolution, sensitivity, and sample preparation complexity. The table below summarizes the performance metrics of the three most common modalities.

Analytical ModalityResolution (Rs)Limit of Quantitation (LOQ)Analysis TimeSample PreparationPrimary Advantage
Chiral HPLC (UV/MS) 1.5 – 3.0< 0.1% ee15 – 30 minLow (N-Boc derivative)High throughput, industry standard
19 F NMR (with CDA) Baseline (Δδ > 0.05 ppm)~ 1.0% ee5 – 10 minModerate (Derivatization)Zero background interference
Chiral GC-FID/MS 1.2 – 2.50.5% ee30 – 45 minHigh (Double derivatization)High theoretical plate count

Methodology 1: Chiral HPLC (The Primary QC Standard)

Causality & Rationale: Direct analysis of the unprotected zwitterion on standard amylose/cellulose columns often results in severe peak tailing and irreversible adsorption due to secondary interactions with the stationary phase. To circumvent this, commercial batches are either analyzed using a specialized zwitterionic chiral stationary phase (CSP) or, more commonly, by transiently protecting the amine (e.g., N-Boc protection) to neutralize the basic center and improve interaction with the CSP (2[2]).

Self-Validating Protocol: To ensure the system is capable of resolving the enantiomers, a racemic standard must be injected prior to the commercial batch. If the racemate does not yield a 1:1 area ratio with baseline resolution, the method is invalid.

  • Standard Preparation: Dissolve 5 mg of the N-Boc protected racemic standard in 1 mL of HPLC-grade Hexane/Isopropanol (80:20). Repeat for the commercial (3R) batch.

  • Instrument Setup:

    • Column: Chiralpak IG (250 x 4.6 mm, 5 µm) or equivalent immobilized phase.

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1 v/v/v). Causality: TFA suppresses the ionization of the carboxylic acid, sharpening the peak.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (or MS in SIM mode for enhanced sensitivity).

  • System Suitability Check: Inject the racemic standard. Verify that the Resolution (Rs) between the (3R) and (3S) peaks is ≥ 1.5.

  • Batch Analysis: Inject the commercial batch. Calculate the ee% using the formula: [(Area 3R - Area 3S) / (Area 3R + Area 3S)] x 100.

Methodology 2: 19 F NMR Spectroscopy (Orthogonal Validation)

Causality & Rationale: When HPLC results are ambiguous, 19 F NMR serves as the ultimate orthogonal tool. Because fluorine has a 100% natural abundance and a high gyromagnetic ratio, 19 F NMR is exceptionally sensitive. More importantly, it suffers from zero background interference from solvents or non-fluorinated impurities (3[3]). By reacting the carboxylic acid with an enantiopure Chiral Derivatizing Agent (CDA) such as (S)-1-phenylethylamine, the enantiomers are converted into diastereomers. The distinct spatial arrangement of these diastereomers causes the resident fluorine atom on the piperidine ring to resonate at different frequencies (4[4]).

Self-Validating Protocol: The critical failure point of CDA methods is kinetic resolution—where one enantiomer reacts faster than the other, artificially skewing the ee%. To self-validate, a racemic sample must be derivatized alongside the batch; the racemate must yield a perfect 1:1 integration ratio of the two 19 F singlets.

  • Derivatization Reaction: In a 4 mL vial, combine 10 mg of the commercial batch, 1.2 equivalents of (S)-1-phenylethylamine, 1.5 equivalents of HATU, and 2.0 equivalents of DIPEA in 1 mL of anhydrous DMF. Stir at room temperature for 2 hours to ensure 100% conversion (preventing kinetic resolution).

  • Workup: Quench with saturated NaHCO 3​ , extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate.

  • NMR Acquisition: Dissolve the crude diastereomeric mixture in CDCl 3​ . Acquire a high-resolution 19 F NMR spectrum (typically at 376 MHz or higher) with proton decoupling ( 19 F{ 1 H}).

  • Data Interpretation: Identify the two distinct singlets corresponding to the CF group. Verify baseline resolution (Δδ > 0.05 ppm). Integrate the signals to determine the relative ratio and calculate the ee%.

Decision Architecture

To standardize batch validation, the following logical workflow should be implemented in the QC laboratory:

EE_Validation_Workflow A Commercial Batch: (3R)-3-Fluoropiperidine-3-carboxylic acid B Sample Pre-Treatment (N-Boc Protection / Desalting) A->B  QC Intake C Select Analytical Modality B->C  Standardization D Chiral HPLC (UV/MS) Zwitterionic CSP C->D  Primary QC E 19F NMR Spectroscopy + Chiral Derivatizing Agent C->E  Orthogonal Check F System Suitability: Rs ≥ 1.5, S/N ≥ 10 D->F G System Suitability: Δδ ≥ 0.05 ppm, Baseline Resolution E->G H Calculate ee% (Area R - Area S) / (Area R + Area S) F->H G->H

Workflow for validating the enantiomeric excess of 3-fluoropiperidine-3-carboxylic acid batches.

Conclusion

Validating the enantiomeric purity of (3R)-3-Fluoropiperidine-3-carboxylic acid requires a deep understanding of its physicochemical properties. While Chiral HPLC remains the workhorse for high-throughput batch release, it is susceptible to matrix effects. Implementing 19 F NMR with chiral derivatizing agents provides an unimpeachable, orthogonal verification method. By enforcing self-validating steps—such as mandatory racemic standard checks to rule out kinetic resolution—researchers can guarantee the stereochemical integrity of their starting materials before committing them to complex synthetic pipelines.

References

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: MDPI URL:[Link]

  • Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis Source: ACS Publications (Organic Letters) URL:[Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy Source: ACS Publications (Analytical Chemistry) URL:[Link]

Sources

Validation

Biological Activity Comparison of (3R)- vs (3S)-3-Fluoropiperidine-3-carboxylic Acid Enantiomers

Executive Summary In modern drug discovery, the strategic incorporation of fluorine into saturated heterocyclic scaffolds is a proven method for modulating physicochemical properties and target binding affinity. The chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into saturated heterocyclic scaffolds is a proven method for modulating physicochemical properties and target binding affinity. The chiral building block 3-fluoropiperidine-3-carboxylic acid (often utilized as its N-Boc or N-Cbz protected derivative) presents a unique stereochemical profile. The presence of the highly electronegative fluorine atom at the C3 stereocenter, adjacent to the carboxylic acid, dictates the three-dimensional conformation of the piperidine ring via stereoelectronic forces (the gauche effect).

As a Senior Application Scientist, I frequently evaluate how the spatial projection of these functional groups impacts target engagement. This guide objectively compares the biological activity, target specificity, and mechanistic rationale between the (3R) and (3S) enantiomers, supported by experimental workflows and comparative data.

Structural & Mechanistic Rationale: The Causality of Stereochemistry

The biological divergence between the (3R) and (3S) enantiomers stems from their distinct conformational biases. The highly polarized C–F bond prefers to orient gauche to the piperidine nitrogen's lone pair. This locks the piperidine ring into a rigid chair conformation, drastically reducing the entropic penalty upon binding to a target protein.

  • (3R)-Enantiomer: In the context of specific enzymes like Ubiquitin Specific Peptidase 30 (USP30), the (3R) configuration optimally projects the C3-carboxylic acid (or its derived amide) to act as a crucial hydrogen-bond acceptor with the enzyme's catalytic backbone[1]. Simultaneously, the fluorine atom is directed into a small, complementary hydrophobic sub-pocket, enhancing binding affinity without inducing steric clash.

  • (3S)-Enantiomer: Conversely, the (3S) enantiomer projects the fluorine atom in an opposing vector. In the USP30 active site, this leads to a steric clash with the pocket wall or forces the molecule into a higher-energy conformation, resulting in a significant drop in thermodynamic binding stability. However, this specific spatial arrangement is highly sought after in other target classes, such as P2X3 receptor antagonists[2].

Comparative Biological Activity & Target Specificity

The enantiomeric preference is highly target-dependent. Below is a comparative analysis of how these enantiomers perform across different therapeutic targets.

USP30 Inhibitors (Mitophagy & Neurodegeneration)

USP30 is a mitochondrial deubiquitinase that negatively regulates mitophagy (the clearance of damaged mitochondria). Inhibiting USP30 is a major therapeutic strategy for Parkinson's disease and certain cancers[3]. The (3R)-enantiomer is prominently featured as the core scaffold in highly potent USP30 inhibitors[1]. Optimized derivatives synthesized from the (3R) building block routinely demonstrate IC50 values in the low nanomolar range.

P2X3 Receptor Antagonists (Chronic Pain & Cough)

The P2X3 receptor is an ATP-gated ion channel involved in nociception and respiratory conditions. Antagonists targeting this receptor utilize derivatives of 3-fluoropiperidine-3-carboxylic acid to block ATP-evoked activation[4]. Here, specific spatial projections are required to fit the allosteric binding sites of the P2X3 homotrimers, making the stereocenter critical for analgesic efficacy[2].

Adenosine A2a Receptor Antagonists (Immuno-Oncology)

Adenosine A2a receptors blunt the anti-tumor immune response in the tumor microenvironment. Antagonists utilizing this fluorinated piperidine scaffold prevent adenosine-mediated immunosuppression, allowing for the expansion of tumor-specific T-cells[5].

Table 1: Pharmacological & Structural Comparison
Property / Parameter(3R)-3-Fluoropiperidine-3-carboxylic acid(3S)-3-Fluoropiperidine-3-carboxylic acidMechanistic Impact
Primary Target Application USP30 Inhibitors (Mitophagy/CNS)[1]P2X3 / Adenosine A2a Antagonists[5],[2]Dictates specific therapeutic area (CNS vs. Oncology/Pain).
Receptor Binding Affinity High affinity for USP30 S1 pocketLower affinity for USP30; utilized in alternate targetsDriven by stereospecific hydrogen bonding alignment.
Conformational Bias Locked chair (Fluorine vector optimized for S1)Inverse locked chair (Fluorine vector clashes in S1)Alters the 3D projection of the C3-carboxyl pharmacophore.
Enzymatic IC50 (USP30) Typically < 100 nM (in optimized amides)Typically > 1 μM (in matched matched pairs)(3R) provides superior target engagement and residence time.

Experimental Workflows & Protocols

To objectively validate the biological activity of these enantiomers, a self-validating biochemical assay is required. Below is the standard protocol for evaluating the IC50 of compounds derived from these enantiomers against USP30[6].

Protocol: USP30 Biochemical IC50 Assay (TAMRA-Ubiquitin Cleavage)

Rationale: This assay measures the deubiquitinase activity of USP30 by monitoring the fluorescence polarization/intensity of a TAMRA-labeled ubiquitin substrate. Cleavage of the substrate by active USP30 alters the fluorescence signal, which is prevented by an effective inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer consisting of Tris (pH 7.5), EDTA, NP-40 (octylphenoxypolyethoxyethanol), and Bovine Serum Albumin (BSA) to stabilize the enzyme and prevent non-specific binding[1].

  • Compound Dilution: Prepare a 21x final concentration dilution series of the (3R) and (3S) derivatives in 50% DMSO using a 96-well polypropylene V-bottom plate. A standard 8-point half-log dilution series (e.g., 100 μM down to 0.03 μM) is recommended to capture the full dose-response curve[6].

  • Enzyme Incubation: Add recombinant human USP30 enzyme to the assay plates. Include a positive control (e.g., PR-619, a pan-DUB inhibitor) and a negative vehicle control (DMSO) to establish the assay window and validate the Z'-factor. Incubate the compounds with the enzyme for 30 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Add the TAMRA-ubiquitin substrate to initiate the enzymatic reaction.

  • Fluorescence Readout: Measure the fluorescence using a microplate reader set to an Excitation of 540 nm and an Emission of 590 nm [6].

  • Data Analysis: Export the raw fluorescence units and calculate the IC50 values using a 4-parameter logistic non-linear regression model.

Visualizing Pathways and Workflows

To further clarify the experimental logic and biological mechanisms, the following diagrams map the assay workflow and the downstream signaling impact of target engagement.

USP30_Assay A Compound Dilution (3R) vs (3S) B TAMRA-Ubiquitin Incubation A->B Add to Plate C Fluorescence Readout Ex:540nm / Em:590nm B->C Enzymatic Cleavage D IC50 Calculation (4-Parameter Fit) C->D Data Export

Workflow for evaluating USP30 biochemical IC50 using TAMRA-Ubiquitin.

Mitophagy_Pathway Mito Damaged Mitochondria Parkin Parkin E3 Ligase Mito->Parkin Recruits Ub Ubiquitination Parkin->Ub Catalyzes Mitophagy Mitophagy Clearance Ub->Mitophagy Triggers USP30 USP30 Enzyme USP30->Ub Deubiquitinates (Inhibits) Inhibitor (3R)-Enantiomer Inhibitor->USP30 Blocks Activity

USP30 regulation of mitophagy and targeted inhibition by the (3R)-enantiomer.

References

  • US 2019/0218215 A1 - Small Molecule Inhibitors of USP30. Mission Therapeutics. Source: Googleapis.com. 1

  • WO 2016/091776 A1 - 1,3-thiazol-2-yl substituted benzamides (P2X3 Receptor Antagonists). Source: Google Patents.2

  • WO 2020/112700 A1 - 9-substituted amino triazolo quinazoline derivatives as adenosine receptor antagonists. Source: Google Patents. 5

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (3R)-3-Fluoropiperidine-3-carboxylic Acid

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management and disposal of chemical waste are not...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of (3R)-3-Fluoropiperidine-3-carboxylic acid, grounded in established safety principles and regulatory requirements.

Hazard Identification and Preliminary Risk Assessment

Data from structurally similar compounds, such as 3,3-Difluoropiperidine hydrochloride and (R)-(-)-3-Piperidinecarboxylic Acid, suggest that this compound should be handled as, at minimum, a skin and eye irritant and potentially harmful if inhaled or swallowed.[2][3] The piperidine scaffold itself is known to be toxic.[4][5]

Table 1: Physicochemical Data and Inferred Hazard Profile

PropertyValue / Inferred HazardSource / Rationale
CAS Number 147727-13-7[1]
Molecular Formula C6H10FNO2[1]
Molecular Weight 147.15 g/mol [1]
Physical State Solid (Assumed based on similar compounds)[2]
Acute Toxicity Handle as a potentially toxic substance if inhaled, ingested, or in contact with skin.Based on piperidine derivatives.[4][5]
Skin/Eye Irritation Assumed to be a skin and eye irritant.Based on analogous piperidine carboxylic acids.[3]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.General chemical principles for amines and carboxylic acids.[6]
Environmental Fluorinated organic compounds are persistent. Avoid release to the environment.[7]

Regulatory Framework: Adherence to U.S. Standards

In the United States, the management and disposal of laboratory chemical waste are primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) for all laboratories.[8][9][10] Your CHP is the primary document outlining procedures for safe handling and waste disposal within your specific institution.

  • EPA's Resource Conservation and Recovery Act (RCRA): The RCRA framework regulates hazardous waste from its point of generation to its final disposal.[11] As the generator of the waste, you are legally responsible for its proper characterization and disposal.[12]

Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

Minimizing exposure is the first step in safe disposal. All handling of (3R)-3-Fluoropiperidine-3-carboxylic acid and its waste should be performed within a certified chemical fume hood.[13]

Table 2: Required Personal Protective Equipment (PPE)

ProtectionSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against splashes and airborne particles.[6][14]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact. Always inspect gloves before use and wash hands after removal.[14]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required when working in a fume hood.If weighing or transferring outside a hood, consult your EHS department about respiratory protection.

Step-by-Step Waste Disposal Protocol

This protocol follows a logical workflow from the point of generation to readiness for pickup by a licensed disposal vendor.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[13][15]

  • Do: Collect waste (3R)-3-Fluoropiperidine-3-carboxylic acid and any materials contaminated with it (e.g., weigh boats, gloves, paper towels) in a dedicated waste container.

  • Do Not: Mix this waste with other chemical waste streams, especially strong bases, acids, or oxidizing agents.[6]

Step 2: Containerization

The integrity of the waste container is essential for safety.

  • Container Type: Use a chemically compatible, leak-proof container with a secure, screw-top lid. A high-density polyethylene (HDPE) bottle is a suitable choice.[16]

  • Container Condition: Ensure the container is clean, in good condition, and free of damage.[11]

  • Fill Level: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[16]

Step 3: Labeling

Accurate labeling is a strict regulatory requirement.[17][18]

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "HAZARDOUS WASTE ".[17]

    • The full chemical name: (3R)-3-Fluoropiperidine-3-carboxylic acid .

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 4: On-Site Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[12]

  • Storage: Keep the waste container closed at all times except when adding waste. Store it in a secondary containment bin to mitigate potential leaks.

Final Disposal Pathway: High-Temperature Incineration

Due to the high stability of the carbon-fluorine bond, fluorinated organic compounds like (3R)-3-Fluoropiperidine-3-carboxylic acid are resistant to many conventional waste treatment methods.[19][20]

  • Recommended Method: The industry-standard and most environmentally sound disposal method is high-temperature incineration in a licensed hazardous waste facility.[14][18] Incineration at temperatures exceeding 1,000°C can effectively break the C-F bond and mineralize the fluorine.[19]

  • Action: You must not attempt to dispose of this chemical down the drain or in regular trash.[14] The accumulated, properly labeled waste container must be collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for transport to an appropriate treatment facility.[15][21]

Logical Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of (3R)-3-Fluoropiperidine-3-carboxylic acid.

G Disposal Workflow: (3R)-3-Fluoropiperidine-3-carboxylic Acid A Point of Generation (Experiment Complete) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Initiate Disposal C Segregate Waste (Keep separate from incompatibles) B->C D Select & Prepare Container (HDPE, Leak-proof, <90% Full) C->D E Label Container ('Hazardous Waste', Name, Hazards, Date) D->E F Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) E->F G Schedule Waste Pickup (Contact EHS or Approved Vendor) F->G Container Full or Project End H Final Disposal (High-Temperature Incineration) G->H Transport by Licensed Vendor

Caption: Disposal workflow from generation to final incineration.

References

  • Reactivo. How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. [Link]

  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Workplace Safety and Health Council. Laboratory Safety. [Link]

  • UBioChem. Boc-Aziridine-3-carboxylic acid Safety Data Sheet. [Link]

  • Center for Chemical Safety and Waste Management. Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • Workplace Safety and Health Council. Workplace Safety and Health Guidelines: Management of Hazardous Chemicals. [Link]

  • National University of Singapore. Waste Chemicals - NUS Department of Chemistry. [Link]

  • GreenTec Energy. Chemical Waste Disposal Guidelines: Rules You Must Follow!. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Singapore Statutes Online. Hazardous Waste (Control of Export, Import and Transit) Act 1997. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Penta Chemicals. Safety Data Sheet: Piperidine. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Technology Networks. Subset of “Forever Chemicals” Destroyed by Efficient New Method. [Link]

  • MDPI. Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. [Link]

  • Google Patents. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Appchem. 3-fluoropiperidine-3-carboxylic acid | 147727-13-7. [Link]

  • Royal Society of Chemistry. Fluorinated terpenoids and their fluorine-containing derivatives. [Link]

Sources

Handling

A Researcher's Guide to Handling (3R)-3-Fluoropiperidine-3-carboxylic acid: A Focus on Personal Protective Equipment

As novel chemical entities like (3R)-3-Fluoropiperidine-3-carboxylic acid become more prevalent in drug discovery and development, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As novel chemical entities like (3R)-3-Fluoropiperidine-3-carboxylic acid become more prevalent in drug discovery and development, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE). The recommendations are synthesized from the known hazards of related chemical classes—specifically piperidines, carboxylic acids, and organofluorine compounds—to establish a robust safety protocol. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the principles of chemical safety dictate a conservative approach based on its structural components.

Hazard Assessment: Understanding the Risks

(3R)-3-Fluoropiperidine-3-carboxylic acid is a trifunctional molecule. A thorough risk assessment must consider the potential hazards from each component: the piperidine ring, the carboxylic acid group, and the fluorine substituent.

  • Piperidine Moiety: Piperidine itself is corrosive, flammable, and readily absorbed through the skin, causing burns and potential systemic toxicity.[1] It can cause irreversible eye damage.[1] Derivatives should be handled as if they share these properties.

  • Carboxylic Acid Group: Carboxylic acids are irritants and can be corrosive.[2] As a solid, this compound poses a risk of respiratory tract irritation if inhaled as a dust.[3][4][5][6]

  • Fluorine Substituent: The carbon-fluorine bond is strong, but metabolic processes or improper disposal (e.g., combustion) can lead to the release of highly toxic species like hydrogen fluoride.[7][8] Some fluorinated organic compounds are suspected of causing long-term health effects.[8][9][10]

Based on this analysis, the compound should be treated, at a minimum, as a skin and eye irritant, with potential for more severe corrosive effects and respiratory irritation. The toxicological properties have not been fully investigated, warranting a cautious approach.[3][4][5]

Personal Protective Equipment (PPE) Protocol

All handling of (3R)-3-Fluoropiperidine-3-carboxylic acid, especially the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] The following PPE is mandatory.

PPE Selection Summary
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid (e.g., Weighing) Chemical safety goggles & face shieldHeavy-duty nitrile or neoprene gloves (double-gloving recommended)Chemical-resistant lab coat (fully buttoned), long pants, closed-toe shoesNIOSH-approved N95 or P100 respirator
Preparing Solutions Chemical safety goggles (face shield recommended)Nitrile or neoprene glovesChemical-resistant lab coat, long pants, closed-toe shoesNot required if performed in a fume hood
Transferring Solutions Chemical safety gogglesNitrile or neoprene glovesChemical-resistant lab coat, long pants, closed-toe shoesNot required if performed in a fume hood
Detailed PPE Specifications

Eye and Face Protection:

  • Rationale: The piperidine and carboxylic acid functionalities present a significant risk of serious eye irritation or irreversible damage.[1][3][11]

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles are required at all times.

  • Enhanced Protection: When handling the solid powder outside of a glovebox or during procedures with a high risk of splashing, a full-face shield must be worn over safety goggles.[4][12]

Hand Protection:

  • Rationale: Piperidine and its derivatives can be readily absorbed through the skin and cause irritation or burns.[1] Glove selection is critical.

  • Glove Type: Nitrile gloves are a common choice for general laboratory use.[12] However, for piperidines, heavy-duty nitrile or neoprene gloves offer better protection. Always check the manufacturer's glove compatibility chart for specific breakthrough times.[13][14][15][16]

  • Protocol:

    • Inspect gloves for any signs of degradation or punctures before use.[4][12]

    • For handling the solid or concentrated solutions, consider double-gloving to provide an extra layer of protection.

    • Change gloves immediately if you suspect contamination.

    • Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[4] Wash hands thoroughly after removing gloves.[4][11]

Body Protection:

  • Rationale: To prevent skin contact from spills or splashes.

  • Requirements: A chemical-resistant laboratory coat, fully buttoned, is mandatory. Standard cotton coats are not recommended due to their absorbency. Wear long pants and fully enclosed, chemical-resistant shoes.

Respiratory Protection:

  • Rationale: The solid form of this compound can easily become airborne, creating an inhalation hazard that may cause respiratory irritation.[3][4][5][6]

  • Requirements: When weighing or otherwise handling the solid compound where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95 or P100) is required, even inside a fume hood.[17][18][19] All respirator use must be in accordance with a documented institutional respiratory protection program, which includes fit-testing and medical evaluation.[20] Engineering controls like fume hoods are the primary line of defense.[18]

Procedural Plans: From Set-up to Disposal

A self-validating safety protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.

PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling (3R)-3-Fluoropiperidine-3-carboxylic acid.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) A Assess Task: Handling Solid or Liquid? B Gather All Necessary PPE A->B C Verify Fume Hood is Operational B->C D 1. Don Lab Coat C->D Begin Work E 2. Don Respirator (if handling solid) D->E F 3. Don Goggles & Face Shield E->F G 4. Don Gloves (Outer pair last if double-gloving) F->G H 1. Remove Outer Gloves (if used) G->H Work Complete / Leaving Area I 2. Remove Face Shield & Goggles H->I J 3. Remove Lab Coat I->J K 4. Remove Inner Gloves J->K L 5. Remove Respirator K->L M 6. Wash Hands Thoroughly L->M

Fig 1. PPE Selection and Donning/Doffing Workflow.
Disposal Plan: A Critical Final Step

Improper disposal can pose a significant risk to personnel and the environment. As a halogenated organic compound, (3R)-3-Fluoropiperidine-3-carboxylic acid requires specific disposal procedures.[7][21][22]

Waste Segregation:

  • Solid Waste: All disposable PPE (gloves, bench paper, etc.) contaminated with the compound must be placed in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids."

  • Liquid Waste: Solutions containing the compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."[21][23]

  • Never dispose of this chemical or contaminated materials down the drain or in regular trash.[7][23]

Disposal Workflow Diagram

Disposal_Workflow cluster_ppe Contaminated PPE cluster_liquid Contaminated Liquids cluster_sharps Contaminated Sharps Start End of Experiment PPEGloves Gloves, Wipes, Weigh Paper Start->PPEGloves LiquidWaste Aqueous & Organic Solutions Start->LiquidWaste Sharps Needles, Pipette Tips Start->Sharps WasteContainer_Solid 'Halogenated Organic Solid Waste' Container PPEGloves->WasteContainer_Solid WasteContainer_Liquid 'Halogenated Organic Liquid Waste' Container LiquidWaste->WasteContainer_Liquid WasteContainer_Sharps Sharps Container Sharps->WasteContainer_Sharps

Fig 2. Waste Segregation and Disposal Workflow.

By adhering to these detailed PPE and disposal protocols, researchers can confidently and safely handle (3R)-3-Fluoropiperidine-3-carboxylic acid, ensuring both personal safety and environmental responsibility. This guide should be used in conjunction with institution-specific safety procedures and a thorough, experiment-specific risk assessment.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • NIOSH Resource Outlines Key Respirator Shelf-Life Practices for PPE Stockpiles. LabManager. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. MIT Plasma Science and Fusion Center. [Link]

  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. PubMed. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • 3-fluoropiperidine-3-carboxylic acid. Appchem. [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators. Regulations.gov. [Link]

  • NIOSH Certification for Respiratory Protection. ICS Labs. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Standard Respirator Testing Procedures. Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]

  • Piperidine: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Safety Data Sheet: (3R,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. Angene Chemical. [Link]

  • Chemical Resistance Reference Chart. Medicom. [Link]

  • Safety Data Sheet: 1-Boc-Piperidine-3-carboxylic acid. Angene Chemical. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • PFAS - SIN List. ChemSec. [Link]

Sources

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